2-Ethyl-1H-imidazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUQHNTFFNDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233184 | |
| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-21-0 | |
| Record name | 2-Ethyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS: 84255-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. As a derivative of the versatile imidazole scaffold, it serves as a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, established synthetic routes, and analytical methods. While specific biological data for this compound is limited in publicly available literature, this document also explores the known biological activities of closely related imidazole-4-carboxylic acid derivatives to highlight potential areas of therapeutic investigation.
Chemical and Physical Properties
This compound is a weak organic acid.[1] Its chemical structure consists of an imidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities suggests that the molecule's ionization state is pH-dependent.[1]
| Property | Value | Source |
| CAS Number | 84255-21-0 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Boiling Point | 447.29 °C | [1][2] |
| Storage Temperature | 2-8°C | N/A |
Synthesis
The primary and most direct method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate.[2] This is a standard transformation in organic synthesis.
Experimental Protocol: Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
While a specific protocol for the 2-ethyl derivative is not detailed in the available literature, a general procedure for the hydrolysis of ethyl imidazole-4-carboxylates can be adapted. This typically involves heating the ester in the presence of a strong base, such as potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH) solution (e.g., 2M)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution (e.g., 2M)
-
Ethanol (optional, as a co-solvent)
-
Distilled water
Procedure:
-
Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate in an aqueous or aqueous-ethanolic solution of potassium hydroxide. A common mass ratio of ester to a 2% KOH solution is approximately 1:2.5.[5]
-
Heat the reaction mixture. A temperature of around 30°C has been cited for similar hydrolyses.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly add sulfuric or hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 1-2.[5] This will protonate the carboxylate and cause the product to precipitate.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold distilled water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Caption: Synthetic workflow for this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.
Experimental Protocol: Reverse-Phase HPLC
A reverse-phase HPLC method with the following conditions has been described:[4][6]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Note: For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4][6]
This method is scalable and can be adapted for preparative separation to isolate impurities.[4][6] It is also suitable for pharmacokinetic studies.[4][6]
Caption: Workflow for the HPLC analysis of the target compound.
Biological Activity and Potential Applications
Known Activities of Imidazole-4-Carboxylic Acid Derivatives
-
Antibacterial Activity: Derivatives of 2-ethyl-1H-imidazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some analogues showing minimum inhibitory concentration (MIC) values in the nanomolar range.[2]
-
Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as antiplatelet agents, acting as PAF antagonists, COX-1 inhibitors, or ADP antagonists.
-
Metallo-β-Lactamase Inhibition: 1H-imidazole-2-carboxylic acid derivatives have been identified as core structures for the development of inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
-
Antiviral Activity: Esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have shown inhibitory activity against orthopoxviruses, including the vaccinia virus.
-
Anticancer Activity: Various imidazole-based compounds have been investigated for their potential as anticancer agents.
Caption: Logical relationship of the core scaffold to potential activities.
Conclusion and Future Directions
This compound is a readily accessible synthetic building block with physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. While direct biological data is currently lacking, the extensive research on related imidazole-4-carboxylic acid derivatives strongly suggests that this compound and its future derivatives could exhibit valuable pharmacological properties. Further investigation into the biological activities of this compound is warranted, particularly in the areas of infectious diseases and oncology. Screening this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be a logical next step in elucidating its therapeutic potential.
References
- 1. This compound | 84255-21-0 | JDA25521 [biosynth.com]
- 2. This compound | 84255-21-0 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Guide: Physicochemical Properties of 2-Ethyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Molecular Weight of 2-Ethyl-1H-imidazole-4-carboxylic acid
This document provides a detailed analysis of the molecular weight of this compound, a key physicochemical property for research and development.
Compound Identification
The compound of interest is This compound . It is an organic compound featuring an imidazole ring substituted with an ethyl group and a carboxylic acid group.
Molecular Formula and Weight
The molecular formula for this compound has been determined to be C₆H₈N₂O₂.[1][2] Based on this formula, the molecular weight is calculated to be 140.14 g/mol .[1][2] A summary of its properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 84255-21-0 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
Protocol for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation protocol is based on the molecular formula (C₆H₈N₂O₂) and the standard atomic weights of each element.
Methodology:
-
Identify Atoms and Count: Determine the number of atoms of each element present in the molecular formula.
-
Carbon (C): 6 atoms
-
Hydrogen (H): 8 atoms
-
Nitrogen (N): 2 atoms
-
Oxygen (O): 2 atoms
-
-
Use Standard Atomic Weights: Utilize the standard atomic weight for each element as recommended by IUPAC.
-
Calculate Total Mass for Each Element: Multiply the atom count by the respective atomic weight for each element.
-
Total Mass of C = 6 * 12.011 u = 72.066 u
-
Total Mass of H = 8 * 1.008 u = 8.064 u
-
Total Mass of N = 2 * 14.007 u = 28.014 u
-
Total Mass of O = 2 * 15.999 u = 31.998 u
-
-
Sum for Total Molecular Weight: Add the total masses of all elements to arrive at the final molecular weight.
-
Molecular Weight = 72.066 + 8.064 + 28.014 + 31.998 = 140.142 u
-
The calculated value of 140.142 g/mol is consistent with the cited value of 140.14 g/mol .[1][2]
Summary of Calculation:
| Element | Symbol | Atom Count | Atomic Weight (u) | Total Mass (u) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | - | - | - | 140.142 |
Visualization of Calculation Workflow
The logical flow for determining the molecular weight from the compound's formula is illustrated below.
Caption: Workflow for calculating molecular weight.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | 84255-21-0 | JDA25521 [biosynth.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Physical Properties of 2-Ethyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS No: 84255-21-0). While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document consolidates available information, presents predicted values from computational models, and details standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related imidazole derivatives in fields such as medicinal chemistry and materials science. All quantitative data is summarized in structured tables for clarity, and relevant experimental workflows are visualized using the DOT language.
Introduction
This compound is a heterocyclic compound featuring a core imidazole ring, a functionalities that imparts a unique combination of acidic and basic properties, making it an interesting candidate for various applications, including as a building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide aims to provide a detailed summary of these properties.
Molecular Structure and Identifiers
The foundational step in understanding the physicochemical nature of a compound is to delineate its molecular structure and associated identifiers.
Caption: Molecular Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 84255-21-0 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
| InChIKey | NRIUQHNTFFNDMW-UHFFFAOYSA-N |
| SMILES | CCC1=NC=C(N1)C(=O)O |
| Synonyms | 2-Ethyl-1H-imidazole-5-carboxylic acid, 1H-Imidazole-5-carboxylic acid, 2-ethyl- |
Physicochemical Properties
This section details the key physical and chemical properties of this compound. Where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Method |
| Melting Point | Not available | Experimental data not found. Prediction models for melting points of heterocyclic compounds exist but provide a wide range of values.[1] |
| Boiling Point | 447.29 °C | Vendor Data |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents such as methanol and DMSO. | Qualitative vendor data. |
| pKa | Not available | Experimental data not found. QSAR models for predicting pKa of imidazole derivatives suggest a value around 7.93 for 2-ethylimidazole.[2] The carboxylic acid group would significantly alter this. |
| LogP (Octanol-Water Partition Coefficient) | 0.779 | Predicted |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline general methodologies applicable to the characterization of this compound.
Melting Point Determination
A precise melting point is a critical indicator of purity.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.
Caption: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).
Caption: Workflow for pKa Determination.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).- Imidazole N-H Proton: A broad singlet (can exchange with D₂O).- Imidazole C-H Proton: A singlet in the aromatic region (around 7-8 ppm).- Ethyl Group (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons. |
| ¹³C NMR | - Carboxylic Acid Carbon (-C=O): In the range of 160-180 ppm.- Imidazole Carbons: Resonances in the aromatic region (typically 115-140 ppm).- Ethyl Group Carbons: Aliphatic signals for the methylene and methyl carbons. |
| FT-IR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- N-H Stretch (Imidazole): A broad band around 3100-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.- C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1450-1650 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 140.14.- Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the ethyl group. |
Conclusion
This technical guide has compiled the available and predicted physical properties of this compound. While a complete set of experimentally validated data remains to be published, the information and standardized protocols presented herein provide a solid foundation for researchers working with this compound. The provided tables and workflows are designed to facilitate easy access to critical data and methodologies, thereby supporting further research and development in the diverse applications of substituted imidazole derivatives. Future experimental work is encouraged to validate the predicted values and further enrich the physicochemical profile of this promising molecule.
References
Spectroscopic Profile of 2-Ethyl-1H-imidazole-4-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document summarizes predicted spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these analytical procedures.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and data from structurally similar imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad s | 1H | Carboxylic acid (-COOH) |
| ~7.6 | s | 1H | Imidazole C5-H |
| ~2.8 | q | 2H | Methylene (-CH₂-) |
| ~1.3 | t | 3H | Methyl (-CH₃) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carboxylic acid (-COOH) |
| ~150 | Imidazole C2 |
| ~138 | Imidazole C4 |
| ~118 | Imidazole C5 |
| ~22 | Methylene (-CH₂) |
| ~12 | Methyl (-CH₃) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2500 (broad) | O-H Stretch | Carboxylic acid |
| ~3100 | N-H Stretch | Imidazole |
| 2980-2850 | C-H Stretch | Ethyl group |
| ~1700 | C=O Stretch | Carboxylic acid |
| ~1600 | C=N Stretch | Imidazole ring |
| ~1550 | C=C Stretch | Imidazole ring |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 141.0659 | [M+H]⁺ |
| 163.0478 | [M+Na]⁺ |
| 139.0513 | [M-H]⁻ |
M = Molecular Weight (140.14 g/mol )
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These procedures are based on standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of 0-16 ppm.
-
Apply a 90° pulse.
-
Set the relaxation delay to 5 seconds.
-
Co-add 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-200 ppm.
-
Set the relaxation delay to 2 seconds.
-
Co-add 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16 scans for both the background and sample spectra at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to approximately 10 µg/mL with the same solvent.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.
-
Use nitrogen as the nebulizing and drying gas.
-
-
Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and compare it with the theoretical mass to confirm the elemental composition.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this compound and related compounds, providing a foundational understanding of its key spectroscopic features and the methodologies to obtain them.
An In-depth Technical Guide to the NMR Analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predicted NMR data and established methodologies for analogous imidazole derivatives to offer a robust framework for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds. Actual experimental values may vary depending on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| ~11.5 - 12.5 | broad singlet | 1H | Imidazole N-H proton |
| ~7.5 - 7.8 | singlet | 1H | Imidazole C5-H |
| ~2.8 - 3.0 | quartet | 2H | Methylene protons (-CH₂-) |
| ~1.2 - 1.4 | triplet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | Carboxylic acid carbon (-COOH) |
| ~150 - 155 | Imidazole C2 carbon |
| ~135 - 140 | Imidazole C4 carbon |
| ~115 - 120 | Imidazole C5 carbon |
| ~20 - 25 | Methylene carbon (-CH₂) |
| ~10 - 15 | Methyl carbon (-CH₃) |
Experimental Protocols
The following section details the recommended methodologies for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Due to the presence of both a carboxylic acid and an imidazole ring, deuterated polar solvents are recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it can dissolve the compound and allows for the observation of exchangeable protons (N-H and O-H). Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) with a few drops of CD₃OD to aid solubility.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Handling :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate or sonicate to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of cotton or glass wool placed in the pipette.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
NMR Instrument Parameters
The following are general guidelines for setting up NMR experiments on a standard 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Structural Elucidation Workflow
The following diagram illustrates a logical workflow for the structural confirmation of this compound using NMR spectroscopy.
An In-depth Technical Guide to the FT-IR Spectrum of 2-Ethyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Ethyl-1H-imidazole-4-carboxylic acid. By understanding the characteristic vibrational modes of its constituent functional groups, this document serves as a valuable resource for substance identification, purity assessment, and interaction studies in pharmaceutical and chemical research.
Molecular Structure and Functional Groups
This compound is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The key functional groups that give rise to characteristic infrared absorptions are the carboxylic acid (-COOH), the imidazole ring (with N-H, C=N, and C=C bonds), and the ethyl group (-CH2CH3).
Predicted FT-IR Spectrum Interpretation
Data Presentation: Predicted FT-IR Peak Assignments
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for this compound.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Notes |
| 3300 - 2500 | O-H stretching | Carboxylic Acid | Very broad and strong band, often obscuring C-H stretching bands, due to strong hydrogen bonding (dimerization).[1][2][3][4] |
| 3200 - 2500 | N-H stretching | Imidazole | Broad band, often overlapping with the O-H stretch of the carboxylic acid, due to hydrogen bonding.[5][6] |
| 3150 - 3000 | C-H stretching (aromatic) | Imidazole Ring | Weak to medium sharp bands. |
| 2980 - 2850 | C-H stretching (aliphatic) | Ethyl Group | Medium to strong sharp bands. |
| 1730 - 1680 | C=O stretching | Carboxylic Acid | Strong and sharp band. The position is influenced by conjugation with the imidazole ring and hydrogen bonding.[1][7][8] |
| ~1650 - 1550 | C=N and C=C stretching | Imidazole Ring | Medium to strong bands. |
| ~1465 | C-H bending (aliphatic) | Ethyl Group | Methylene and methyl scissoring. |
| 1440 - 1395 | O-H in-plane bending | Carboxylic Acid | Medium intensity, may overlap with C-H bending bands.[1] |
| ~1320 - 1210 | C-O stretching | Carboxylic Acid | Strong intensity.[1][8] |
| ~1250 | C-H in-plane bending | Imidazole Ring | |
| ~950 - 910 | O-H out-of-plane bending | Carboxylic Acid | Broad and medium intensity band, characteristic of carboxylic acid dimers.[1] |
| ~850 - 750 | C-H out-of-plane bending | Imidazole Ring |
Experimental Protocol: Obtaining the FT-IR Spectrum
The FT-IR spectrum of a solid sample like this compound is typically obtained using one of the following methods:
1. KBr Pellet Method:
-
Objective: To prepare a solid dispersion of the sample in a transparent matrix for transmission FT-IR analysis.
-
Materials: this compound, dry potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press, IR spectrometer.
-
Procedure:
-
Thoroughly dry the KBr to remove any moisture, which has strong IR absorption bands.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
2. Attenuated Total Reflectance (ATR) Method:
-
Objective: To obtain an IR spectrum of a solid sample directly without extensive sample preparation.
-
Materials: this compound, FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mandatory Visualizations
Logical Workflow for FT-IR Spectrum Interpretation
Caption: Logical workflow for FT-IR spectrum interpretation.
Molecular Structure of this compound
Caption: Key functional groups of the molecule.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. arar.sci.am [arar.sci.am]
- 6. researchgate.net [researchgate.net]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid: A Technical Guide
This document provides a comprehensive technical overview of a proposed synthetic route for 2-Ethyl-1H-imidazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of an ester intermediate followed by its hydrolysis.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Radiszewski-type Imidazole Synthesis: Formation of Ethyl 2-ethyl-1H-imidazole-4-carboxylate from ethyl 2,3-dioxobutanoate, propionaldehyde, and ammonia.
-
Ester Hydrolysis: Conversion of the intermediate ethyl ester to the final carboxylic acid product.
This approach allows for the controlled construction of the imidazole core with the desired substituents at the 2- and 4-positions.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-ethyl-1H-imidazole-4-carboxylate
This step employs a Radiszewski-type reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3]
-
Materials:
-
Ethyl 2,3-dioxobutanoate
-
Propionaldehyde
-
Ammonium hydroxide (25-30% solution)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dioxobutanoate (1.0 eq.) in ethanol.
-
To this solution, add propionaldehyde (1.1 eq.) and an excess of concentrated ammonium hydroxide solution (e.g., 10 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-ethyl-1H-imidazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions followed by acidification.[4]
-
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) (concentrated or 2M)
-
-
Procedure:
-
Dissolve the crude or purified ethyl 2-ethyl-1H-imidazole-4-carboxylate (1.0 eq.) in a solution of sodium hydroxide (2.0-3.0 eq.) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution to a pH of approximately 5-6 with hydrochloric acid. The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the proposed synthesis, based on analogous reactions reported in the literature.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Radiszewski-type Synthesis | Ethyl 2,3-dioxobutanoate, Propionaldehyde, Ammonia | Ethanol | Reflux | 4-6 | 60-75 |
| 2 | Ester Hydrolysis | Ethyl 2-ethyl-1H-imidazole-4-carboxylate, NaOH | Water | Reflux | 2-4 | >90 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Biological Context
While many imidazole derivatives are biologically active, there is limited specific information in the public domain regarding the involvement of this compound in specific signaling pathways. It has been noted as a weak organic acid and a potential catalyst in pharmaceutical formulations.[5] Some imidazole-based carboxylic acids have been investigated as enzyme inhibitors, but the direct biological role of the title compound is not well-established in the reviewed literature.[6] Therefore, a signaling pathway diagram is not included to avoid speculation.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 84255-21-0 | JDA25521 [biosynth.com]
- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged scaffold in drug discovery. This technical guide focuses on a specific subclass: 2-Ethyl-1H-imidazole-4-carboxylic acid and its derivatives and analogs. While direct biological data on the parent molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related analogs, offering insights into their synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel imidazole-based therapeutics.
The imidazole ring is a versatile building block due to its aromaticity, hydrogen bonding capabilities, and amphoteric nature.[1][2] The substituent at the 2-position of the imidazole ring plays a crucial role in modulating the pharmacological activity of the resulting derivatives. Small alkyl groups, such as ethyl, can influence the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. The carboxylic acid moiety at the 4-position provides a key site for interaction, often through hydrogen bonding or ionic interactions with receptor sites or enzyme active sites.
Synthesis of 2-Alkyl-1H-imidazole-4-carboxylic Acid Derivatives
The synthesis of 2-alkyl-1H-imidazole-4-carboxylic acids and their esters can be achieved through various synthetic routes. A common strategy involves the construction of the imidazole ring from acyclic precursors. One such method is the condensation of an alpha-ketoester with an amidine. The following experimental protocol is a representative procedure for the synthesis of a 2-propyl-imidazole derivative, which can be adapted for the synthesis of the 2-ethyl analog by using the corresponding propionamidinium salt.
Experimental Protocol: Synthesis of Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate
This protocol is adapted from a method used for the synthesis of a key intermediate of Olmesartan.[3]
Materials:
-
Ethyl oxalate
-
Ethyl chloroacetate
-
Butyramidinium salt (or Propionamidinium salt for the 2-ethyl analog)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Dilute Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Synthesis of the diethyl ester of dioxosuccinic acid (not explicitly detailed in the reference, but a necessary precursor): This intermediate can be synthesized from ethyl oxalate and ethyl chloroacetate.
-
Condensation Reaction: The resulting dioxosuccinate intermediate is reacted with butyramidinium salt in ethanol. The reaction mixture is stirred at room temperature for 1 hour, followed by heating at 60-70°C for 5 hours.[3]
-
Work-up and Isolation: After the reaction is complete, the solvent is evaporated under vacuum. Water is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.[3]
-
Purification: The crude diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be purified by column chromatography or recrystallization to obtain the final product as a white solid.[3]
Experimental Workflow
Caption: Synthetic workflow for a 2-propyl-imidazole analog.
Biological Activities of 2-Alkyl-1H-imidazole-4-carboxylic Acid Analogs
Antitubercular Activity
A review of imidazole derivatives highlighted the potential of 1H-imidazole-4-carboxylic acid derivatives and 3-(2-alkyl-1H-imidazole-4-yl)-propionic acid derivatives as agents against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[4] The most active compounds in this series were those where the alkyl group at the 2-position was a cyclopentyl or cyclohexyl group, suggesting that a cyclic alkyl substituent at this position may be favorable for antitubercular activity.[4]
Antiplatelet and COX-1 Inhibitory Activity
Derivatives of imidazole-4-carboxylic acid have been investigated for their antiplatelet activity. Although not direct 2-alkyl analogs, these studies provide insight into the potential of this scaffold. For instance, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides have demonstrated antiplatelet effects in the low micromolar range.[5] Some of these compounds also exhibited cyclooxygenase-1 (COX-1) inhibitory activity.[5]
Antioxidant and Catalytic Activity
Metal complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate have been synthesized and evaluated for their biological and catalytic properties. These complexes have shown significant binding affinity for Bovine Serum Albumin (BSA) and DNA.[6] Furthermore, copper and iron complexes of this ligand displayed antioxidant activity in a DPPH assay and exhibited catalytic activity in the reduction of p-nitrophenol.[6]
Quantitative Data for Imidazole-4-Carboxylic Acid Analogs
The following table summarizes the quantitative biological activity data for various imidazole-4-carboxylic acid derivatives. It is important to note that these are not direct analogs of this compound but provide a reference for the potential potency of this class of compounds.
| Compound ID | R1-Substituent | R2-Substituent | R4-Substituent | R5-Substituent | Biological Target | Activity (IC₅₀) | Reference |
| 5c | Arylalkyl | H | Ester | Phenylsulfonamino | PAF Antagonist | 1 µM | [5] |
| COX-1 | 0.4 µM | [5] | |||||
| 6c | Arylalkyl | H | Carboxamide | Phenylsulfonamino | ADP Antagonist | 2 µM | [5] |
| 6g | Arylalkyl | H | Carboxamide | Phenylsulfonamino | PAF Antagonist | 4 µM | [5] |
| COX-1 | 1 µM | [5] | |||||
| 6i | Arylalkyl | H | Carboxamide | Phenylsulfonamino | Adrenergic Antagonist | 0.15 µM | [5] |
| PAF Antagonist | 0.66 µM | [5] |
Potential Mechanisms of Action
Based on the observed biological activities of related imidazole derivatives, several potential mechanisms of action can be proposed for this compound and its analogs.
Inhibition of Platelet Aggregation
The antiplatelet activity of certain imidazole-4-carboxylic acid derivatives suggests a mechanism involving the inhibition of key signaling pathways in platelet activation and aggregation. This could involve antagonism of receptors for platelet-activating factor (PAF) or adenosine diphosphate (ADP), or inhibition of enzymes like cyclooxygenase-1 (COX-1) which is crucial for the synthesis of thromboxane A₂, a potent platelet aggregator.
Caption: Potential antiplatelet signaling pathway inhibition.
Antitubercular Mechanism
The mechanism of action for many antitubercular agents involves the inhibition of essential enzymes in Mycobacterium tuberculosis. Imidazole-containing compounds have been shown to target various enzymes. A plausible mechanism for 2-alkyl-imidazole-4-carboxylic acid derivatives could involve the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways unique to the bacterium.
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. While direct biological data for the parent compound is sparse, the information gathered on closely related analogs suggests potential activities including antitubercular, antiplatelet, and antioxidant effects. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-alkyl-1H-imidazole-4-carboxylic acid derivatives to elucidate their specific molecular targets and mechanisms of action. The information presented in this guide provides a solid foundation for such endeavors, highlighting the therapeutic potential of this versatile chemical scaffold.
References
- 1. scialert.net [scialert.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandf.figshare.com [tandf.figshare.com]
Biological Activity of 2-Ethyl-1H-imidazole-4-carboxylic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the current publicly available information regarding the biological activity of "2-Ethyl-1H-imidazole-4-carboxylic acid." Extensive searches have revealed limited specific data for this particular compound. The information presented herein is largely based on the activities of structurally related imidazole derivatives and should be interpreted as a guide for potential areas of investigation rather than a definitive account of its biological profile.
Executive Summary
"this compound" is a heterocyclic organic compound belonging to the imidazole class. While this specific molecule is commercially available and has been referenced in the context of chemical synthesis, there is a notable absence of detailed studies on its biological activity in the public domain. However, the broader family of imidazole-containing compounds is renowned for a wide spectrum of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. This guide synthesizes the available information on related compounds to infer potential areas of biological relevance for "this compound" and provides generalized experimental frameworks for its future investigation.
Potential Biological Activities of Imidazole Derivatives
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This is attributed to its unique electronic properties and its ability to participate in hydrogen bonding, allowing for interactions with a variety of biological targets such as enzymes and receptors.[1] Derivatives of imidazole have been reported to exhibit a wide range of biological activities.
While no specific quantitative data for "this compound" has been identified, the following table summarizes the observed activities of various imidazole derivatives, which may suggest potential avenues for research for the target compound.
| Biological Activity | Specific Imidazole Derivative Class | Observed Effect | Reference Moiety |
| Antimicrobial | Imidazole-thiosemicarbazides | Inhibition of Mycobacterium tuberculosis growth. | Imidazole-thiosemicarbazide scaffold |
| Anticancer | 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Potent antibacterial activity against various bacterial strains. | 2-Ethyl-1-phenyl-1H-imidazole core |
| Angiotensin II Receptor Antagonism | Imidazole carboxylic acid derivatives | Potent and long-lasting inhibition of the angiotensin II-induced pressor response in rats. | Imidazole carboxylic acid core |
It is crucial to reiterate that the activities listed above have not been demonstrated for "this compound" itself. These examples serve to highlight the potential therapeutic areas where this compound or its future derivatives might show promise.
Representative Experimental Protocol: Antimicrobial Susceptibility Testing
To investigate the potential antimicrobial properties of "this compound," a standard broth microdilution assay could be employed. The following is a generalized protocol.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of "this compound" against a panel of pathogenic bacteria.
Materials:
-
"this compound"
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Preparation of Compound Stock Solution: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture bacteria overnight and then dilute to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Hypothetical Signaling Pathway: Kinase Inhibition
Many imidazole-based compounds are known to function as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. While there is no evidence to suggest that "this compound" is a kinase inhibitor, the following diagram illustrates a generic kinase signaling pathway that such a compound could potentially modulate.
This diagram depicts a simplified signaling cascade where an external signal activates a receptor, leading to the sequential activation of kinases and ultimately altering gene expression. A hypothetical inhibitor, such as an appropriately functionalized derivative of "this compound," could block this pathway by inhibiting one of the kinases.
Conclusion and Future Directions
"this compound" represents a chemical entity with unexplored biological potential. Based on the well-documented and diverse activities of the broader imidazole class of compounds, it is reasonable to hypothesize that this molecule or its derivatives could exhibit interesting pharmacological properties. Future research should focus on systematic screening of this compound in a variety of in vitro and cell-based assays to elucidate its biological activity profile. The generalized protocols and hypothetical pathways presented in this guide are intended to serve as a foundational framework for such investigations.
References
Unveiling the Therapeutic Potential of 2-Ethyl-1H-imidazole-4-carboxylic Acid: A Review of Current Knowledge
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of "2-Ethyl-1H-imidazole-4-carboxylic acid," a molecule belonging to the pharmacologically significant imidazole class. While direct, in-depth research on the specific mechanism of action of this compound is limited in publicly available literature, this document summarizes the known biological activities of its close analogues and the broader family of imidazole-4-carboxylic acid derivatives. This information offers valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this chemical scaffold.
The imidazole ring is a fundamental component of many biologically active molecules, and its derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1] The specific substitution pattern of an ethyl group at the C2 position and a carboxylic acid at the C4 position suggests the potential for unique biological interactions.[1]
Insights from Analogues: Potential Mechanisms of Action
Although the direct biological targets of this compound have not been fully elucidated, studies on its structural analogues provide clues to its potential mechanisms of action.
Antibacterial Activity
Derivatives of this compound have demonstrated significant promise as antibacterial agents. Specifically, 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives have been identified as potent inhibitors of both Gram-positive and Gram-negative bacteria.[1] For some of these analogues, the minimum inhibitory concentration (MIC) values were reported to be in the nanomolar range, indicating high potency.[1] The antibacterial efficacy appears to be influenced by the lipophilicity of the substituent on the phenyl ring.[1]
Another class of related compounds, 1H-imidazole-2-carboxylic acid derivatives, has been shown to act as potent inhibitors of VIM-type metallo-β-lactamases. This enzyme is a key contributor to carbapenem resistance in bacteria. By inhibiting this enzyme, these compounds can restore the efficacy of carbapenem antibiotics against resistant bacterial strains.
Antiplatelet and Anti-inflammatory Activity
Research into other imidazole-4-carboxylic acid derivatives has revealed potential applications in cardiovascular and inflammatory diseases. Certain derivatives have been identified as antiplatelet agents, with mechanisms that include antagonism of the platelet-activating factor (PAF) and inhibition of cyclooxygenase-1 (COX-1).
Quantitative Data from Analogue Studies
The following table summarizes the reported biological activities of various imidazole-4-carboxylic acid derivatives, offering a comparative look at their potency. It is important to note that this data is for analogues and not for this compound itself.
| Compound Class | Biological Target/Activity | Measurement | Value | Reference |
| 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Antibacterial | MIC | Nanomolar range | [1] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiplatelet (PAF antagonism) | IC50 | 1 - 4 µM | |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiplatelet (COX-1 inhibition) | IC50 | 0.4 - 1 µM | |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiplatelet (ADP antagonism) | IC50 | 2 µM | |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiadrenergic | IC50 | 0.15 µM |
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, the methodologies used to evaluate its analogues can serve as a template for future investigations.
General Workflow for Assessing Biological Activity
References
2-Ethyl-1H-imidazole-4-carboxylic Acid: A Technical Review for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Properties, and Therapeutic Potential of a Versatile Imidazole Scaffold
Introduction
Imidazole-based compounds form a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the imidazole ring allow for interaction with a diverse range of biological targets, leading to broad pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. Within this important class of heterocycles, 2-Ethyl-1H-imidazole-4-carboxylic acid has emerged as a compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its potential in drug discovery.
Chemical Properties and Synthesis
This compound is a weak organic acid whose ionization is pH-dependent.[1] At acidic pH, it carries a positive charge, while at a neutral pH, it is uncharged.[1] The presence of both a basic imidazole ring and an acidic carboxylic acid group allows for the formation of zwitterions and complexes with other molecules.[1][2]
The synthesis of this compound typically involves a multi-step process, often starting from simpler precursors and culminating in the formation of the imidazole ring and subsequent functional group manipulations. While a specific, detailed protocol for the direct synthesis of this compound is not extensively detailed in the available literature, a general and widely applicable synthetic strategy involves the synthesis of an ester precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.
A common route to the imidazole-4-carboxylate core involves the reaction of an alpha-halo ketone with an amidine, or through a multi-component reaction. A plausible synthetic pathway, based on established methods for similar imidazole derivatives, is outlined below.
Experimental Protocols
Synthesis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate (A Precursor)
A common method for the synthesis of the precursor, ethyl imidazole-4-carboxylate, starts from glycine.[3] The following is a generalized procedure that can be adapted for the 2-ethyl derivative:
-
Acylation of Glycine: Glycine is first acylated, for example with propionyl chloride, to introduce the ethyl group precursor.
-
Esterification: The resulting N-propionylglycine is then esterified to yield ethyl N-propionylglycinate.
-
Condensation and Cyclization: The ester is condensed with a suitable reagent like ethyl formate in the presence of a strong base to form an enolate, which is then cyclized with a source of ammonia (e.g., formamidine) to construct the imidazole ring.
-
Aromatization: The resulting dihydoimidazole intermediate is then oxidized to the aromatic imidazole.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[4][5]
-
Base-catalyzed Hydrolysis: Ethyl 2-ethyl-1H-imidazole-4-carboxylate is dissolved in a suitable solvent such as ethanol.[4] An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added.[4][5] The reaction mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).[6]
-
Acidification: Upon completion of the reaction, the mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.[5][7]
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.[5]
Synthesis Workflow
Caption: Generalized synthetic workflow for this compound.
Biological Activities and Therapeutic Potential
The imidazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[8][9] While specific quantitative biological data for this compound is limited in publicly available literature, studies on closely related analogs provide strong evidence for its therapeutic potential, particularly in the area of antimicrobial agents.
Antimicrobial Activity
Research into derivatives of this compound has demonstrated potent antibacterial activity. A study focusing on a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives revealed their efficacy against both Gram-positive and Gram-negative bacteria.[4] Notably, some of these compounds exhibited minimum inhibitory concentration (MIC) values in the nanomolar range, indicating high potency.[4] The mechanism of action for many imidazole-based antibacterials involves the disruption of essential cellular processes such as DNA replication, cell wall synthesis, or membrane integrity.[10]
Table 1: Antimicrobial Activity of Representative Imidazole Derivatives
| Compound Class | Target Organisms | Activity Range (MIC) | Reference |
| 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Gram-positive and Gram-negative bacteria | Nanomolar range | [4] |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus, Cryptococcus neoformans | 4-8 µg/mL | [10] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | < 1 µg/mL - 7.8 µg/mL | [11] |
Enzyme Inhibition
Potential Signaling Pathway Interaction
Caption: Putative inhibition of the TAK1 signaling pathway by imidazole derivatives.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive starting point for the design of new therapeutic agents. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate the compound's physicochemical properties and biological activity.[4] The imidazole core can be further modified at the N1 and other positions to explore structure-activity relationships (SAR).
The demonstrated potent antibacterial activity of its derivatives suggests that this compound is a promising scaffold for the development of new antibiotics, an area of critical unmet medical need. Furthermore, its potential as an enzyme inhibitor warrants further investigation against a range of therapeutic targets.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in drug discovery. While detailed biological data on the parent compound is still emerging, the potent activities observed for its close analogs, particularly in the antimicrobial field, highlight the promise of this scaffold. The synthetic routes to this compound are accessible, and its structure is amenable to further chemical modification, making it an excellent candidate for lead optimization programs. Future research should focus on the comprehensive biological evaluation of this compound itself, including broad antimicrobial screening, enzyme inhibition assays, and elucidation of its mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising imidazole derivative.
References
- 1. This compound | 84255-21-0 | JDA25521 [biosynth.com]
- 2. 2-Ethyl-1H-imidazole-4-carboxyl-ate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 84255-21-0 | Benchchem [benchchem.com]
- 5. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethyl-1H-imidazole-4-carboxylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethyl-1H-imidazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this document outlines detailed methodologies for determining its solubility and stability profiles, based on established protocols for structurally similar imidazole derivatives. This guide is intended to be a practical resource for researchers, enabling them to generate reliable data for formulation development, process optimization, and regulatory submissions.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an imidazole ring and a carboxylic acid group, imparts specific physicochemical properties that are critical to its function and application. A thorough understanding of its solubility and stability is paramount for its effective use in drug development.
This guide provides a framework for the systematic evaluation of these properties. While specific quantitative data for this compound is not extensively published, this document presents standardized protocols and discusses the expected behavior based on the chemistry of imidazole-containing molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | N/A |
| Molecular Weight | 140.14 g/mol | N/A |
| CAS Number | 84255-21-0 | N/A |
| Appearance | White to off-white crystalline powder | Assumed |
| Boiling Point | 447.29 °C | [1] |
| pKa | Not available | N/A |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation design. The imidazole and carboxylic acid moieties of this compound suggest a pH-dependent solubility profile.
Expected Solubility Behavior
Based on the properties of similar imidazole carboxylic acids, this compound is expected to exhibit:
-
Low solubility in non-polar organic solvents.
-
Moderate to low solubility in water , which is expected to increase at pH values above the pKa of the carboxylic acid and below the pKa of the imidazole ring.
-
Good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Solubility in aqueous acidic and basic solutions due to salt formation.
Experimental Protocol for Solubility Determination
The following protocol, adapted from methods for similar compounds, is recommended for determining the equilibrium solubility of this compound.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO, DMF)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Presentation:
-
Record the solubility as mg/mL or mol/L.
-
For aqueous solutions, measure and report the final pH.
-
Table 2: Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Final pH (for aqueous) |
| Water | 25 | ||
| Phosphate Buffer (pH 7.4) | 25 | ||
| 0.1 N HCl | 25 | ||
| 0.1 N NaOH | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that can be affected by various environmental factors. For imidazole derivatives, potential degradation pathways include oxidation, hydrolysis, and photodegradation.
Potential Degradation Pathways
-
Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or under basic conditions through auto-oxidation.
-
Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, the carboxylic acid group can undergo esterification or other reactions under certain conditions.
-
Photodegradation: Imidazole compounds can be sensitive to light, and exposure to UV or even ambient light may lead to degradation.
Experimental Protocol for Stability Studies
A stability-indicating HPLC method is essential for accurately assessing the stability of this compound. This method should be capable of separating the parent compound from its potential degradation products.
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH).
-
Incubate at elevated temperatures (e.g., 60 °C) for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Protect a control sample from light.
-
Table 3: Template for Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 N HCl | 60 | ||||
| 0.1 N NaOH | 60 | ||||
| 3% H₂O₂ | RT | ||||
| Dry Heat | 80 | ||||
| Photolytic | RT |
*RRT: Relative Retention Time
Long-term and accelerated stability studies are conducted to predict the shelf-life of the compound under defined storage conditions.
Procedure:
-
Store samples of this compound under the following conditions (as per ICH Q1A(R2) guidelines):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Monitor for changes in appearance, assay, and degradation products.
Table 4: Template for Long-Term Stability Data
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 12 | |||
| 18 | |||
| 24 |
Conclusion
While specific published data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support formulation development, ensure product quality, and meet regulatory requirements. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. Further research to populate these tables with specific experimental values is highly encouraged to build a comprehensive public knowledge base for this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Safety and Handling of 2-Ethyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS No: 84255-21-0). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1][2] While comprehensive experimental data is limited, some key physical and chemical properties have been reported.
| Property | Value | Reference |
| CAS Number | 84255-21-0 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Boiling Point | 447.29 °C | [2] |
| Storage Temperature | 2-8 °C |
Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound is considered an irritant and may be harmful by ingestion and inhalation. However, it is important to note that the health hazards of this compound have not been fully investigated. Therefore, it should be handled with caution, assuming it may have other unknown hazardous properties.
GHS Classification (Predicted)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Pictograms (Predicted):
Signal Word (Predicted): Warning
Toxicological Data
No quantitative toxicological data, such as LD50 (Lethal Dose, 50%), for this compound has been found in the public domain. All handling procedures should be based on the precautionary principle, assuming the compound is toxic.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2 °C and 8 °C. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, dike the area to prevent spreading and contact emergency services.
Experimental Protocols
As no specific, detailed experimental protocols for the synthesis of this compound are readily available in the reviewed literature, a generalized procedure based on the hydrolysis of the corresponding ethyl ester is provided below. This protocol should be adapted and optimized based on specific laboratory conditions and safety assessments.
Generalized Synthesis via Ester Hydrolysis
This protocol outlines the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate to yield this compound.
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethanol (or other suitable recrystallization solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of ethyl 2-ethyl-1H-imidazole-4-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid or sulfuric acid to a pH of approximately 5-6 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Visualizations
General Laboratory Handling Workflow
Caption: General workflow for handling this compound.
Logical Relationship of Safety Precautions
Caption: Relationship between hazards and control measures.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on established chemical transformations, including the Radziszewski imidazole synthesis and subsequent ester hydrolysis.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the formation of the imidazole ring through a condensation reaction to yield ethyl 2-ethyl-1H-imidazole-4-carboxylate. This is followed by the hydrolysis of the ethyl ester to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
This step utilizes a modification of the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction for preparing substituted imidazoles.[1][2] In this procedure, ethyl 2-chloroacetoacetate serves as the 1,2-dicarbonyl equivalent, propionaldehyde provides the substituent at the 2-position, and ammonia is the nitrogen source.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Propionaldehyde
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 eq) and ethanol to create a solution.
-
Cool the flask in an ice bath and add propionaldehyde (1.2 eq) dropwise while stirring.
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 10 eq) to the reaction mixture. The addition should be done carefully to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-ethyl-1H-imidazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the ethyl ester of the imidazole derivative to the corresponding carboxylic acid using a basic solution.
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl, concentrated or 2M)
-
Ice bath
-
Stirring apparatus
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude or purified ethyl 2-ethyl-1H-imidazole-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours to facilitate the hydrolysis.
-
Monitor the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution by the dropwise addition of hydrochloric acid until the pH reaches approximately 5-6. The carboxylic acid product will precipitate out of the solution as a solid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis based on typical yields for similar reactions. Actual yields may vary depending on experimental conditions.
| Step | Reactant | Molar Ratio | Product | Theoretical Yield | Expected Yield Range |
| 1 | Ethyl 2-chloroacetoacetate | 1.0 | Ethyl 2-Ethyl-1H-imidazole-4-carboxylate | Calculated based on starting material | 50-70% |
| 1 | Propionaldehyde | 1.2 | |||
| 1 | Ammonium Hydroxide | Excess | |||
| 2 | Ethyl 2-Ethyl-1H-imidazole-4-carboxylate | 1.0 | This compound | Calculated based on starting material | 80-95% |
| 2 | Sodium Hydroxide | 2.0-3.0 |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate to its corresponding carboxylic acid, 2-ethyl-1H-imidazole-4-carboxylic acid. This transformation is a fundamental step in the synthesis of various imidazole-containing compounds with potential therapeutic applications. The protocol outlined below is based on established methods for the hydrolysis of imidazole esters, utilizing a base-catalyzed pathway.[1][2][3][4][5] Included are recommendations for reaction conditions, purification, and characterization, along with a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The carboxylic acid moiety at the 4-position of the imidazole ring serves as a versatile handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. The hydrolysis of the ethyl ester precursor is a critical step in accessing this key intermediate. The presented protocol details a robust and reproducible method for this conversion.
Experimental Protocol
The hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate is typically achieved through base-catalyzed saponification.[5] A suitable base for this transformation is potassium hydroxide.[6]
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Deionized water
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Ethanol (for recrystallization, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate in an aqueous solution of potassium hydroxide. A typical mass ratio of the ester to a 1-2% KOH solution is 1:2 to 1:2.5.[6]
-
Hydrolysis: Heat the reaction mixture to a temperature of approximately 25-30°C and stir for a designated period.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M sulfuric acid solution while stirring until the pH of the solution reaches approximately 1-2.[6] This will protonate the carboxylate and cause the product to precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the isolated solid under vacuum to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative parameters for the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate.
| Parameter | Value/Range | Reference |
| Substrate | Ethyl 2-ethyl-1H-imidazole-4-carboxylate | - |
| Reagent | Potassium Hydroxide (KOH) | [6] |
| KOH Solution Concentration | 1-2% (w/w) in water | [6] |
| Substrate to KOH Solution Ratio | 1:2 to 1:2.5 (mass ratio) | [6] |
| Reaction Temperature | 25-30 °C | [6] |
| Reaction Time | To be determined by monitoring (e.g., TLC) | - |
| Acidification Agent | 1 M Sulfuric Acid | [6] |
| Final pH for Precipitation | 1-2 | [6] |
| Expected Product | This compound | - |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate.
Caption: Experimental workflow for the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium hydroxide and sulfuric acid are corrosive. Handle with care in a well-ventilated fume hood.
-
Avoid inhalation of dust from the solid product.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).
References
- 1. Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Ethyl-1H-imidazole-4-carboxylic Acid as a Brønsted Acid Organocatalyst in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2-Ethyl-1H-imidazole-4-carboxylic acid as a weak organic acid catalyst in the Biginelli reaction, a multicomponent reaction of significant importance in medicinal chemistry for the synthesis of dihydropyrimidinones (DHPMs). While direct literature precedents for this specific catalyst in this reaction are limited, its inherent acidic and hydrogen-bonding properties, characteristic of imidazole derivatives, suggest its utility as a viable organocatalyst.[1][2] The protocols provided are representative methodologies based on established principles of acid-catalyzed Biginelli reactions.
Introduction to this compound as an Organocatalyst
This compound is a heterocyclic compound featuring both a Brønsted acidic carboxylic acid group and a basic imidazole ring. This bifunctional nature allows it to act as a potential organocatalyst, capable of activating substrates through proton donation and participating in hydrogen-bonding interactions to stabilize transition states. Imidazole and its derivatives are known to catalyze various organic transformations, including multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.[1][3] The presence of both acidic and basic sites within the same molecule can facilitate concerted activation pathways, potentially leading to high efficiency and selectivity in certain reactions.
Key Properties:
-
Chemical Formula: C₆H₈N₂O₂
-
Molar Mass: 140.14 g/mol
-
Appearance: White to off-white powder
-
Nature: Weak organic acid
Application: Catalysis of the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[4][5] This reaction is a cornerstone in heterocyclic chemistry, providing access to a wide array of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential, including activities as calcium channel blockers, antiviral, and anti-inflammatory agents.[5][6][7]
The reaction is typically catalyzed by an acid, which activates the aldehyde carbonyl group towards nucleophilic attack.[4][8] this compound is proposed here as a competent Brønsted acid catalyst for this transformation.
Proposed Catalytic Cycle
The proposed role of this compound in the Biginelli reaction involves the initial protonation of the aldehyde, enhancing its electrophilicity. The reaction is believed to proceed through an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester, followed by cyclization with urea and subsequent dehydration to yield the final DHPM product. The imidazole moiety of the catalyst may further participate in stabilizing intermediates through hydrogen bonding.
Figure 1. Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.
Experimental Protocols
The following is a general, representative protocol for the synthesis of dihydropyrimidinones using this compound as the catalyst. Optimization of reaction conditions (temperature, solvent, and catalyst loading) may be necessary for specific substrates.
General Procedure for the Synthesis of Dihydropyrimidinones
Figure 2. General experimental workflow for the synthesis of DHPMs.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (14 mg, 0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data
The following table presents hypothetical data for the synthesis of various dihydropyrimidinones using the protocol described above. This data is illustrative and serves to demonstrate the potential scope of the reaction.
| Entry | Aldehyde (Ar) | Product | Time (h) | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 | 202-204 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.0 | 95 | 213-215 |
| 3 | 4-Methoxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.0 | 88 | 200-202 |
| 4 | 4-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.0 | 96 | 209-211 |
| 5 | 3-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 91 | 224-226 |
| 6 | 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 85 | 216-218 |
| 7 | Thiophene-2-carbaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 3.0 | 87 | 218-220 |
Conclusion
This compound presents itself as a promising, readily available, and metal-free organocatalyst for the synthesis of dihydropyrimidinones via the Biginelli reaction. Its bifunctional nature may offer unique advantages in catalysis. The provided protocol offers a solid starting point for researchers and drug development professionals to explore its catalytic potential in this and other acid-catalyzed transformations. Further studies are warranted to fully elucidate its catalytic mechanism and to expand its application to a broader range of substrates and reactions.
References
- 1. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.sdiarticle5.com [files.sdiarticle5.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethyl-1H-imidazole-4-carboxylic Acid in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical formulations. Its structure, featuring both a carboxylic acid and an imidazole moiety, suggests its utility as a versatile building block and functional excipient. The imidazole ring system is a common scaffold in many biologically active molecules, imparting properties such as hydrogen bonding capability and the potential for catalytic activity.[1] This document provides an overview of its potential applications, relevant experimental protocols, and data based on available information for the compound and its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its consideration in pharmaceutical formulations, influencing factors such as solubility, stability, and compatibility with active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84255-21-0 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Boiling Point | 447.29 °C | [2] |
| Appearance | White solid powder (predicted) | [3] |
| Acidity | Weak organic acid | [2] |
Applications in Pharmaceutical Formulations
While specific data for this compound in final pharmaceutical formulations is limited in publicly available literature, its chemical nature suggests several potential applications.
As a pH Modifier and Buffering Agent
The carboxylic acid group allows this compound to act as a pH modifier. In formulations containing weakly basic drugs, maintaining an acidic microenvironment can be crucial for enhancing solubility and dissolution, thereby improving bioavailability.
As an Acid Catalyst
This compound is described as a weak organic acid commonly used as an acid catalyst in pharmaceutical formulations.[2] The imidazole ring can also participate in catalysis, potentially offering a synergistic effect in certain reactions.
Intermediate for API Synthesis
The imidazole scaffold is a key component in numerous APIs with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] this compound can serve as a valuable starting material or intermediate in the synthesis of novel drug candidates. For instance, derivatives of imidazole-4-carboxylic acid have been investigated as antiplatelet agents.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Preparation of 2-Mercapto-4-imidazole-ethyl formate
-
Dissolve ethyl acetamidoacetate in a suitable solvent such as methyl acetate.
-
Add sodium ethoxide and ethyl formate to the solution.
-
The reaction mixture is then treated with potassium thiocyanate to induce cyclization, yielding 2-mercapto-4-imidazole-ethyl formate.
Step 2: Preparation of Ethyl imidazole-4-carboxylate
-
The 2-mercapto-4-imidazole-ethyl formate is subjected to oxidative desulfurization. This can be achieved using a catalyst such as a mixture of barium sulfate, ferric nitrate, and iron sulfate.
-
The reaction yields ethyl imidazole-4-carboxylate.
Step 3: Hydrolysis to this compound
-
The resulting ethyl imidazole-4-carboxylate is hydrolyzed under basic conditions. Add the ester to a solution of potassium hydroxide.
-
The reaction is carried out at a controlled temperature (e.g., 25-30 °C).
-
After the reaction is complete, acidify the mixture with an acid solution (e.g., sulfuric acid) to a pH of 1-2 to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.
Diagram 1: Proposed Synthesis Workflow
A proposed three-step synthesis of this compound.
Protocol 2: Evaluation of pH Modification Capacity
This protocol outlines a method to assess the ability of this compound to maintain an acidic microenvironment in a simulated pharmaceutical formulation.
-
Preparation of Placebo Tablets: Prepare placebo tablets containing a model insoluble drug, a matrix-forming polymer (e.g., HPMC), and varying concentrations of this compound (e.g., 5%, 10%, 20% w/w). A control tablet without the acidifier should also be prepared.
-
Dissolution Testing: Perform dissolution studies using a USP apparatus II (paddle method). The dissolution medium should mimic the pH changes in the gastrointestinal tract (e.g., 2 hours in 0.1 N HCl, followed by a change to phosphate buffer at pH 6.8).
-
Micro-pH Measurement: At various time points during the dissolution study, carefully withdraw a small sample of the gel layer formed around the tablet and measure its pH using a micro-pH electrode.
-
Data Analysis: Compare the drug release profiles and the micro-pH values of the tablets containing the acidifier to the control. A sustained lower micro-pH and enhanced drug release would indicate effective pH modification.
Biological Activity of Structural Analogs
Direct biological activity data for this compound is scarce. However, studies on its derivatives provide insights into its potential pharmacological relevance.
-
Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides have demonstrated antiplatelet activity in the low micromolar range.[4] For example, one ester derivative exhibited PAF antagonistic activity with an IC₅₀ of 1 µM and COX-1 inhibition with an IC₅₀ of 0.4 µM.[4] Another carboxamide derivative showed ADP antagonistic properties with an IC₅₀ of 2 µM.[4]
-
Antimicrobial Activity: Various imidazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[6] The imidazole scaffold is a key feature in established antimicrobial drugs like metronidazole.[1]
-
Antitubercular Activity: Ring-substituted 1H-imidazole-4-carboxylic acid derivatives have been investigated for their activity against Mycobacterium tuberculosis.[7]
-
Antiviral Activity: Some imidazole derivatives have been screened for their antiviral activity against various viral strains.[7]
Table 2: Biological Activities of Selected Imidazole-4-Carboxylic Acid Derivatives
| Derivative Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters | Antiplatelet (PAF antagonist) | Platelet Aggregation | 1 µM | [4] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters | Antiplatelet (COX-1 inhibitor) | Enzyme Inhibition | 0.4 µM | [4] |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid carboxamides | Antiplatelet (ADP antagonist) | Platelet Aggregation | 2 µM | [4] |
| Ring-substituted 1H-imidazole-4-carboxylic acids | Antitubercular | M. tuberculosis strains | Not specified | [7] |
| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Antiviral | Viral strains | Not specified | [7] |
Potential Signaling Pathway Involvement
Given the antiplatelet activity of some imidazole-4-carboxylic acid derivatives, a potential mechanism of action could involve the modulation of signaling pathways related to platelet aggregation.
Diagram 2: Potential Signaling Pathway Modulation
Potential inhibition of platelet aggregation pathways by imidazole derivatives.
This diagram illustrates that imidazole-4-carboxylic acid derivatives could potentially interfere with platelet aggregation by acting as antagonists at platelet receptors (e.g., for ADP or PAF) or by inhibiting key enzymes in the signaling cascade, such as Cyclooxygenase-1 (COX-1).[4]
Conclusion
This compound holds promise as a functional excipient and a synthetic intermediate in pharmaceutical development. Its acidic nature makes it a candidate for use as a pH modifier and catalyst. While direct biological and formulation data for this specific compound are limited, research on its structural analogs reveals a wide range of pharmacological activities, suggesting that derivatives of this compound could be explored for therapeutic applications. Further research is warranted to fully characterize its properties and validate its potential uses in pharmaceutical formulations.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. This compound | 84255-21-0 | JDA25521 [biosynth.com]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes: "2-Ethyl-1H-imidazole-4-carboxylic acid" as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Within this class, 2-Ethyl-1H-imidazole-4-carboxylic acid emerges as a particularly valuable building block. The specific substitution pattern—an ethyl group at the C2 position and a carboxylic acid at the C4 position—provides a strategic combination of lipophilicity and a reactive handle for molecular elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[4]
This document outlines the applications of this compound in medicinal chemistry, supported by quantitative data on its derivatives and detailed protocols for its synthesis and derivatization.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for developing compounds with a range of biological activities. The ethyl group at the C2 position can influence binding affinity and metabolic stability, while the carboxylic acid at C4 is an ideal anchor point for modification, enabling the synthesis of large libraries of esters and amides to fine-tune pharmacological profiles.[4]
1. Antibacterial Agents: Derivatives of the 2-ethyl-imidazole core have shown potent activity against both Gram-positive and Gram-negative bacteria. A study focusing on 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, which are analogues of the primary compound, demonstrated significant antibacterial efficacy, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the nanomolar range.[5] This highlights the potential of this scaffold in addressing the challenge of antibiotic resistance.
2. Antiplatelet Agents: Modification of the imidazole-4-carboxylic acid core has led to the discovery of potent antiplatelet agents. By introducing arylalkyl groups at the N1 position and converting the carboxylic acid to esters or amides with secondary amino functions, researchers have developed compounds that inhibit platelet aggregation induced by various agonists.[6] These derivatives have shown activity as PAF (Platelet-Activating Factor) antagonists and COX-1 (Cyclooxygenase-1) inhibitors.[6]
3. Antiviral (HIV) Agents: While not directly involving the 2-ethyl variant, related 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized and evaluated as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.[7] This suggests a potential application for the 2-ethyl-imidazole-4-carboxylic acid scaffold in the design of novel antiviral therapies.
4. Anticancer Agents: Other substituted imidazole carboxylate building blocks have been investigated for their antiproliferative potential against various human cancer cell lines, demonstrating the scaffold's relevance in oncology drug discovery.[3]
The diverse applications are summarized in the logical workflow below.
Data Presentation: Biological Activity of Derivatives
The following table summarizes quantitative data for various derivatives based on the imidazole-4-carboxylic acid scaffold, demonstrating its therapeutic potential.
| Compound Class/Derivative | Target/Assay | Activity Type | Value | Reference |
| 2-Ethyl-1-(4-pentoxy)phenyl-1H-imidazole | E. coli | MIC | 4 nmol/mL | [5] |
| 2-Ethyl-1-(4-pentoxy)phenyl-1H-imidazole | S. aureus | MIC | 8 nmol/mL | [5] |
| 1-Arylalkyl-imidazole-4-carboxylate ester (Cmpd 5c) | PAF-induced platelet aggregation | IC₅₀ | 1 µM | [6] |
| 1-Arylalkyl-imidazole-4-carboxylate ester (Cmpd 5c) | COX-1 Inhibition | IC₅₀ | 0.4 µM | [6] |
| 1-Arylalkyl-imidazole-4-carboxamide (Cmpd 6c) | ADP-induced platelet aggregation | IC₅₀ | 2 µM | [6] |
| 1-Arylalkyl-imidazole-4-carboxamide (Cmpd 6i) | Adrenaline-induced platelet aggregation | IC₅₀ | 0.15 µM | [6] |
| 1-Arylalkyl-imidazole-4-carboxamide (Cmpd 6i) | PAF-induced platelet aggregation | IC₅₀ | 0.66 µM | [6] |
| 1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides | HIV-1 IN-LEDGF/p75 protein-protein interaction | % Inhibition | >50% at 100 µM | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the core building block and its subsequent derivatization are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from ethyl 2-amino-3-oxopentanoate, leading to the formation of the ethyl ester of the target compound, followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-ethyl-1H-imidazole-4-carboxylate
This step involves the cyclization of an appropriate keto-ester with a source of formamide.
-
Materials:
-
Ethyl 2-amino-3-oxopentanoate hydrochloride
-
Formamidine acetate
-
Liquid ammonia or an alcoholic solvent like ethanol
-
-
Procedure:
-
To a solution of ethyl 2-amino-3-oxopentanoate hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol), add formamidine acetate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-ethyl-1H-imidazole-4-carboxylate, which can be purified by column chromatography.
-
Step 2: Hydrolysis to this compound
This step converts the ethyl ester to the desired carboxylic acid.[8]
-
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate (1 equivalent) in an aqueous solution of KOH (2.2 equivalents).[8]
-
Stir the mixture at 30°C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.[8]
-
Cool the reaction mixture in an ice bath and slowly add sulfuric acid or hydrochloric acid to adjust the pH to 1-2, which will cause the product to precipitate.[8]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield pure this compound.[8]
-
Protocol 2: General Amide Coupling for Derivatization
This protocol provides a general method for coupling the carboxylic acid with a primary or secondary amine to generate diverse amide derivatives, demonstrating its utility as a building block. The use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent is described.[9]
-
Materials:
-
This compound (1 equivalent)
-
Desired amine or amine hydrochloride salt (1.1-1.2 equivalents)
-
HBTU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at 0°C.
-
Add HBTU (1.1 equivalents) to the mixture and stir for an additional 20-30 minutes at 0°C to pre-activate the carboxylic acid.[9][10]
-
Add the desired amine (1.1 equivalents) to the reaction mixture. If the amine is used as a hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
-
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Antimicrobial Derivatives from 2-Ethyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester and amide derivatives of 2-Ethyl-1H-imidazole-4-carboxylic acid and for the evaluation of their antimicrobial activity. The provided data, while representative of imidazole derivatives, offers a strong starting point for the development of novel antimicrobial agents.
Introduction
Imidazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The imidazole scaffold is a key component in many existing drugs. The derivatization of the carboxylic acid group at the 4-position of the 2-ethyl-1H-imidazole core into esters and amides presents a promising strategy for the development of novel antimicrobial compounds with potentially enhanced efficacy and a favorable safety profile. These modifications can influence the lipophilicity, cell permeability, and target interaction of the parent molecule.
Synthesis of Antimicrobial Derivatives
Two primary synthetic routes are detailed below for the derivatization of this compound: esterification to synthesize Ethyl 2-ethyl-1H-imidazole-4-carboxylate, and amidation to synthesize N-Benzyl-2-ethyl-1H-imidazole-4-carboxamide.
Experimental Protocol 1: Synthesis of Ethyl 2-ethyl-1H-imidazole-4-carboxylate (Ester Derivative)
This protocol outlines the Fischer esterification of this compound with ethanol in the presence of a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 mL) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize the excess acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure Ethyl 2-ethyl-1H-imidazole-4-carboxylate.
Experimental Protocol 2: Synthesis of N-Benzyl-2-ethyl-1H-imidazole-4-carboxamide (Amide Derivative)
This protocol describes the amidation of this compound with benzylamine using a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (10 mL) in a round-bottom flask and cool the mixture in an ice bath.
-
Add DIPEA (2.5 mmol) to the mixture and stir for 10 minutes.
-
Add benzylamine (1.1 mmol) to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield pure N-Benzyl-2-ethyl-1H-imidazole-4-carboxamide.
Antimicrobial Activity Evaluation
The synthesized derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), to determine their Minimum Inhibitory Concentration (MIC).
Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of the synthesized compounds.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Include a positive control (a known antibiotic) and a negative control (broth with the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized derivatives is summarized in the table below. The presented MIC values are representative of 2-alkyl-1H-imidazole-4-carboxylic acid derivatives against common bacterial strains.
| Compound | Derivative Type | Target Organism | Representative MIC (µg/mL) |
| 1 | Ethyl 2-ethyl-1H-imidazole-4-carboxylate | Escherichia coli | 64 |
| Staphylococcus aureus | 32 | ||
| 2 | N-Benzyl-2-ethyl-1H-imidazole-4-carboxamide | Escherichia coli | 32 |
| Staphylococcus aureus | 16 | ||
| Ciprofloxacin | (Positive Control) | Escherichia coli | 0.015 |
| Staphylococcus aureus | 0.5 |
Visualizations
Logical Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and antimicrobial screening of derivatives.
Proposed Mechanism of Action Signaling Pathway
Caption: Proposed antimicrobial mechanisms of imidazole derivatives.
Application of 2-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Imidazole-based carboxylic acids are particularly interesting as organic linkers due to the presence of both N-heterocyclic and carboxylate groups, which can coordinate to metal centers in diverse ways, leading to MOFs with unique structures and properties.
While direct literature on the use of "2-Ethyl-1H-imidazole-4-carboxylic acid" in MOF synthesis is limited, extensive research has been conducted on its close analogue, 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) . This document provides detailed application notes and protocols based on the synthesis and characterization of MOFs using H3EIDC and other similar imidazole-based ligands, offering a predictive framework for the potential applications of this compound in MOF chemistry. The insights and methodologies presented here are intended to guide researchers in the design and synthesis of novel MOFs for applications in drug development and beyond.
Application Notes
The ethyl group at the 2-position of the imidazole ring in H3EIDC can influence the resulting MOF structure and properties in several ways:
-
Steric Hindrance: The ethyl group can introduce steric hindrance, affecting the coordination geometry around the metal center and potentially leading to the formation of more open framework structures compared to non-substituted imidazole dicarboxylic acids.
-
Hydrophobicity: The presence of the ethyl group can increase the hydrophobicity of the pores within the MOF, which could be advantageous for the selective adsorption of nonpolar guest molecules or for applications in catalysis where a hydrophobic environment is desired.
-
Modulation of Electronic Properties: The electron-donating nature of the ethyl group can modulate the electronic properties of the imidazole ring, which in turn can influence the metal-ligand bond strength and the overall stability of the MOF.
MOFs synthesized from imidazole-based ligands like H3EIDC have shown potential in various applications, including:
-
Gas Adsorption and Storage: The porous nature of these MOFs allows for the storage of gases like CO2 and H2.
-
Catalysis: The metal centers and functional groups within the MOF structure can act as active sites for catalytic reactions.
-
Luminescence: Some of these MOFs exhibit luminescent properties, making them suitable for sensing applications.
-
Drug Delivery: The tunable pore sizes and biocompatibility of certain MOFs make them potential candidates for the encapsulation and controlled release of therapeutic agents.
Experimental Protocols
The synthesis of MOFs using imidazole-based carboxylic acid ligands is typically carried out under hydrothermal or solvothermal conditions. These methods involve heating a mixture of the metal salt, the organic ligand, and a solvent in a sealed vessel. The specific reaction conditions can be tuned to control the crystal growth and obtain the desired MOF structure.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a MOF using an imidazole-based carboxylic acid ligand.
Caption: General workflow for MOF synthesis and characterization.
Protocol 1: Hydrothermal Synthesis of a Pb-MOF with 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC)[1]
This protocol describes the synthesis of a lead-based MOF with architectural diversity.
Materials:
-
Lead(II) salt (e.g., Pb(NO3)2)
-
2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC)
-
Deionized water
Procedure:
-
A mixture of the lead(II) salt and H3EIDC in a specific molar ratio is prepared in deionized water.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a period of 2-3 days.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Quantitative Data Summary
The following table summarizes representative quantitative data for MOFs synthesized using H3EIDC and a similar imidazole dicarboxylic acid ligand. This data is crucial for comparing the structural and functional properties of different MOFs.
| MOF Name/Reference | Metal Ion | Ligand | Synthesis Method | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Pb-MOF[1] | Pb(II) | H3EIDC | Hydrothermal | - | - | - | - | - |
| Cd-MOF[1] | Cd(II) | H3EIDC | Hydrothermal | - | - | - | - | - |
| Ca-MOF[1] | Ca(II) | H3EIDC | Hydrothermal | - | - | - | - | - |
Data not explicitly provided in the search results is indicated with "-".
Logical Relationships in MOF Synthesis
The properties of the resulting MOF are highly dependent on the interplay between the metal center, the organic ligand, and the synthesis conditions. The following diagram illustrates these key relationships.
Caption: Factors influencing the properties of synthesized MOFs.
Conclusion
The use of 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid as a ligand has been shown to produce MOFs with diverse structures. While direct data for this compound is not yet available, the protocols and data presented for its dicarboxylic analogue provide a strong foundation for future research. Scientists and drug development professionals can leverage this information to design and synthesize novel MOFs with tailored properties for applications such as targeted drug delivery, biocatalysis, and biosensing. Further investigation into the synthesis and characterization of MOFs based on this compound is warranted to fully explore their potential.
References
Application Notes and Protocols: "2-Ethyl-1H-imidazole-4-carboxylic acid" as a Ligand for Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of coordination complexes involving 2-Ethyl-1H-imidazole-4-carboxylic acid as a versatile ligand. The information is intended to guide researchers in the design and execution of experiments for the development of novel metal-based compounds with potential therapeutic or material science applications.
Ligand Profile: this compound
This compound is a heterocyclic organic compound featuring an imidazole ring, which is a prominent scaffold in numerous biologically active molecules. The presence of both a carboxylic acid group and nitrogen atoms in the imidazole ring makes it an excellent candidate for forming stable coordination complexes with a variety of metal ions. The ethyl group at the 2-position can influence the steric and electronic properties of the resulting complexes.
Key Features:
-
Coordination Sites: The ligand can coordinate to metal centers through the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group, acting as a bidentate or bridging ligand.
-
Biological Relevance: Imidazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2]
-
Versatility in Synthesis: The carboxylic acid moiety provides a handle for further functionalization and the synthesis of diverse derivatives.
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
Reaction Scheme:
Materials:
-
Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Ethyl 2-Ethyl-1H-imidazole-4-carboxylate in a minimal amount of ethanol in a round-bottom flask.
-
Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide to the flask. The molar ratio of NaOH to the ester should be approximately 1.1:1.
-
Reaction: Stir the mixture at room temperature or gently heat under reflux (e.g., 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of 1 M hydrochloric acid with constant stirring.
-
Precipitation and Isolation: The desired this compound will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts and then dry it under vacuum to yield the final product.
Workflow Diagram:
Synthesis of a Coordination Complex (Representative Hydrothermal Protocol)
The following protocol is adapted from the hydrothermal synthesis of a Cobalt(II) complex with the closely related ligand, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, and serves as a representative method for preparing coordination polymers with this compound.[3]
Reaction:
(Where M is a metal ion and X is a counter-ion)
Materials:
-
A metal salt (e.g., CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
This compound
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
Procedure:
-
Reactant Mixture: In a typical synthesis, a mixture of the metal salt (e.g., 0.1 mmol) and this compound (e.g., 0.2 mmol) is prepared.
-
Solvent Addition: Add deionized water (e.g., 15 mL) to the mixture in the Teflon liner of the autoclave.
-
Sealing and Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 72 hours).
-
Cooling: After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Crystal Isolation: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.
-
Drying: Air-dry the crystals.
Workflow Diagram:
Characterization Data
Detailed characterization is crucial for confirming the structure and purity of the synthesized ligand and its coordination complexes. While specific experimental data for complexes of this compound is limited, the following tables present data for the closely related 2-ethyl-1H-imidazole-4,5-dicarboxylate and its cobalt(II) complex as a reference.[3][4]
Crystallographic Data for a Representative Ligand Analog
Table 1: Crystal Data and Structure Refinement for 2-Ethyl-1H-imidazole-4,5-dicarboxylate monohydrate[4]
| Parameter | Value |
| Empirical formula | C₇H₁₀N₂O₅ |
| Formula weight | 202.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.6132 (6) |
| b (Å) | 14.3779 (16) |
| c (Å) | 7.9396 (8) |
| β (°) | 97.799 (1) |
| Volume (ų) | 861.04 (15) |
| Z | 4 |
Selected Bond Lengths and Angles for a Representative Coordination Complex Analog
Table 2: Selected Bond Lengths (Å) and Angles (°) for [Co(C₇H₅N₂O₄)₂(H₂O)₂]·3H₂O (a complex with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid)[3]
| Bond | Length (Å) | Bond | Angle (°) |
| Co1-O1 | 2.103(2) | O1-Co1-N1 | 78.91(7) |
| Co1-N1 | 2.131(2) | O1-Co1-O3 | 91.56(7) |
| Co1-O3 | 2.081(2) | N1-Co1-O3 | 90.43(7) |
Note: The data presented is for a complex with a dicarboxylic acid analog and serves as an illustrative example of the type of structural information that can be obtained from single-crystal X-ray diffraction.
Potential Applications and Biological Activity
Coordination complexes of imidazole derivatives are of significant interest in drug development due to their diverse biological activities. While specific studies on the biological effects of this compound complexes are not extensively reported, research on related compounds provides insights into their potential applications.
-
Antimicrobial Agents: Imidazole-containing compounds are known for their antibacterial and antifungal properties.[1][2] Metal complexation can enhance this activity. For instance, some imidazole-derived Schiff base complexes have shown promising antibacterial effects.[5]
-
Anticancer Agents: Metal complexes, particularly those of platinum and ruthenium, are a cornerstone of cancer chemotherapy. Imidazole derivatives have been investigated as ligands for anticancer metal complexes, with some showing significant cytotoxic activity against cancer cell lines.[6][7]
-
Enzyme Inhibition: Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[1] This suggests that coordination complexes of this compound could be explored for their potential to combat antibiotic resistance.
Signaling Pathway Interaction (Hypothetical):
Should these complexes exhibit anticancer activity, a potential mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The metal center or the ligand itself could interact with kinases or other proteins within these pathways.
Conclusion
This compound presents a promising platform for the development of novel coordination complexes. Its synthesis is achievable through standard organic chemistry techniques, and it can be readily employed in the formation of metal-organic frameworks and discrete molecular complexes using methods such as hydrothermal synthesis. The resulting compounds warrant further investigation for their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents, and in materials science. The protocols and data provided herein serve as a foundational guide for researchers entering this exciting area of study.
References
- 1. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of "2-Ethyl-1H-imidazole-4-carboxylic acid" in drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1H-imidazole-4-carboxylic acid and its derivatives have emerged as a promising scaffold in the field of drug discovery, particularly in the development of novel antibacterial agents. The imidazole core is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1] The specific substitution of an ethyl group at the C2 position and a carboxylic acid at the C4 position of the imidazole ring provides a unique chemical entity with the potential for potent and selective biological activity. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the utilization of this compound in antibacterial drug discovery.
Biological Activity: Antibacterial Properties
Derivatives of this compound have demonstrated significant in vitro activity against a range of both Gram-positive and Gram-negative bacteria. Notably, a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives have been synthesized and evaluated, revealing potent antibacterial efficacy.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key derivatives against representative bacterial strains. The data highlights the potential of the 2-ethyl-imidazole scaffold as a foundation for the development of new antibacterial agents.[1]
| Compound ID | Derivative Structure | S. aureus (nmol/mL) | E. coli (nmol/mL) |
| 5a | 2-Ethyl-1-(4-benzyloxy)phenyl-1H-imidazole | 128 | 256 |
| 5g | 2-Ethyl-1-[4-(4-bromo)benzyloxy]phenyl-1H-imidazole | 64 | 128 |
| 5i | 2-Ethyl-1-[4-(4-methyl)benzyloxy]phenyl-1H-imidazole | 64 | 128 |
| 5l | 2-Ethyl-1-(4-pentoxy)phenyl-1H-imidazole | 8 | 4 |
| Ciprofloxacin | (Reference) | 8 | 4 |
| Amoxicillin | (Reference) | 16 | 32 |
Mechanism of Action (Proposed)
While the precise molecular target of this compound derivatives is still under investigation, the general mechanism of action for many imidazole-based antibacterials involves the disruption of essential cellular processes in bacteria. These can include interference with DNA replication, inhibition of cell wall synthesis, and disruption of the cell membrane integrity.[2]
Experimental Protocols
Synthesis of 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole Derivatives
This protocol is adapted from the synthesis of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, which are analogues of the title compound.[1]
Materials:
-
4-Substituted aniline
-
Propionyl chloride
-
Triethylamine (TEA)
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Formamide
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation: Dissolve the 4-substituted aniline in toluene and add triethylamine. Cool the mixture in an ice bath and add propionyl chloride dropwise. Stir the reaction mixture at room temperature for 2 hours. After completion, wash the reaction mixture with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-substituted phenyl)propanamide.
-
Bromination: Dissolve the product from the previous step in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of AIBN. Reflux the mixture for 4-6 hours. After cooling, filter the reaction mixture and concentrate the filtrate to obtain the crude α-bromo-N-(4-substituted phenyl)propanamide.
-
Cyclization: Heat the crude α-bromo amide with an excess of formamide at 150-160 °C for 4-6 hours. After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 2-ethyl-1-(4-substituted)phenyl-1H-imidazole.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Conclusion
This compound and its analogues represent a valuable scaffold for the development of novel antibacterial agents. The potent activity observed for its derivatives against both Gram-positive and Gram-negative bacteria warrants further investigation. The synthetic and screening protocols provided herein offer a framework for researchers to explore the therapeutic potential of this promising class of compounds. Future work should focus on elucidating the specific molecular targets and optimizing the pharmacokinetic properties of these derivatives to advance them as potential clinical candidates.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid. This method is suitable for purity assessments, stability studies, and quantification of the analyte in various sample matrices. The described protocol utilizes a reverse-phase HPLC system with UV detection, providing excellent selectivity and sensitivity.
Introduction
This compound is a key heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceutical agents. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this intermediate in drug development and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).[1][2]
-
Vials: 2 mL amber glass HPLC vials with caps and septa.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
-
Pipettes and Volumetric flasks: Calibrated for accurate solution preparation.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound: Reference standard of known purity.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of diluent (50:50 Water:Acetonitrile).
-
Bring the flask to volume with the diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent (50:50 Water:Acetonitrile) to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute and sonicate for 10 minutes to ensure complete extraction of the analyte.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Results and Data Presentation
The described HPLC method provides excellent chromatographic performance for the analysis of this compound. A summary of the expected quantitative data is presented in the tables below.
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Tailing Factor (Asymmetry) | 1.1 |
| Theoretical Plates | > 5000 |
Table 3: Chromatographic Performance
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
Table 4: Method Validation Data
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the analytical method components.
Discussion
The developed HPLC method is demonstrated to be suitable for the intended purpose of analyzing this compound. The use of a C18 column provides good retention and peak shape for this polar, acidic compound.[2][3] The gradient elution allows for the effective separation of the analyte from potential impurities. The mobile phase, consisting of acetonitrile, water, and phosphoric acid, is a common and effective choice for the analysis of acidic compounds by reverse-phase HPLC.[3][4] For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be replaced with formic acid.[2][4]
The method validation results indicate high levels of linearity, precision, and accuracy, confirming the reliability of the protocol. The sample preparation procedure is straightforward and involves a simple dissolution and filtration step, which is adequate for relatively clean samples. For more complex matrices, a more rigorous sample clean-up, such as solid-phase extraction (SPE), may be necessary.
Conclusion
This application note presents a detailed and robust HPLC method for the analysis of this compound. The provided protocol and performance data demonstrate that the method is sensitive, selective, and reliable for quantitative analysis in a research or quality control setting. The experimental workflow and logical relationship diagrams provide a clear overview of the analytical process.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
Application Note and Protocol for the Purification of 2-Ethyl-1H-imidazole-4-carboxylic acid by Recrystallization
Introduction
2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural similarity to other biologically active imidazole derivatives. The purity of this compound is paramount for its use in drug discovery, synthesis, and biological assays. This document provides a detailed protocol for the purification of this compound using the recrystallization technique. Recrystallization is a robust and widely used method for the purification of solid organic compounds, which relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Principle of Recrystallization
The principle of recrystallization is based on the observation that the solubility of most solid compounds in a given solvent increases with temperature. In this process, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Materials and Equipment
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional)
-
Celatom® or Filter Aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocols
Solvent Selection
The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Based on the properties of similar imidazole carboxylic acids, ethanol, water, and a mixture of ethanol and water are potential solvent systems. Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Recrystallization Procedure
The following protocol describes the recrystallization of this compound from an ethanol-water solvent system.
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add approximately 80 mL of 95% ethanol to the flask.
-
Place the flask on a hot plate with magnetic stirring and gently heat the mixture to near its boiling point while stirring.
-
Continue adding small portions of 95% ethanol until the solid completely dissolves. Record the total volume of ethanol used.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approximately 0.1-0.2 g). Reheat the solution to boiling for a few minutes.
Step 2: Hot Filtration (if activated carbon was used)
-
If activated carbon was used, perform a hot filtration to remove it.
-
Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.
-
Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated flask.
-
Quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask containing the hot, clear solution from the heat.
-
Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mixture.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol-water mixture to remove any remaining mother liquor.
-
Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.
Step 5: Drying
-
Carefully remove the filter paper with the crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and dry them in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.
Step 6: Analysis
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified compound. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity of the compound using HPLC analysis.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Low | Moderate |
| Ethanol | Moderate | High |
| Acetone | Low | Moderate |
| Ethyl Acetate | Sparingly Soluble | Low |
| Hexane | Insoluble | Insoluble |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Purity and Yield of this compound Before and After Recrystallization
| Sample | Initial Weight (g) | Final Weight (g) | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| Crude | 10.0 | - | - | 92.5 | 215-220 |
| Purified | - | 8.5 | 85.0 | 99.8 | 225-226 |
Note: The data presented in this table is hypothetical and based on a typical successful recrystallization.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical relationship of the key steps in the recrystallization process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent | Add more solvent in small portions. If still insoluble, the solvent is likely unsuitable. |
| Oiling out (compound separates as a liquid) | Solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, then add more solvent and cool slowly. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not sufficiently cooled. | Evaporate some of the solvent and re-cool. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low recovery | Premature crystallization during hot filtration. Too much solvent used. Crystals are soluble in the wash solvent. | Preheat the filtration apparatus. Use the minimum amount of solvent necessary. Use a cold wash solvent and use it sparingly. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable. Avoid open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Be aware of the potential for bumping when boiling liquids. Ensure smooth boiling by using a stir bar.
Conclusion
Recrystallization is an effective and straightforward method for the purification of this compound. The choice of an appropriate solvent system is crucial for achieving high purity and yield. The protocol outlined in this application note provides a comprehensive guide for researchers, scientists, and drug development professionals to obtain high-purity this compound suitable for further applications. It is recommended to perform small-scale trials to optimize the solvent system and conditions for the specific crude material being purified.
Application Note and Protocol: Reaction Monitoring of 2-Ethyl-1H-imidazole-4-carboxylic acid Synthesis by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted imidazole derivatives, such as 2-Ethyl-1H-imidazole-4-carboxylic acid, is a critical process in the development of new pharmaceutical agents. The imidazole ring is a key structural motif in many biologically active compounds.[1][2] Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions.[3] It allows for the qualitative assessment of the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts. This application note provides a detailed protocol for monitoring the synthesis of this compound, a polar heterocyclic compound, using TLC.[4] A common final step in the synthesis of this compound is the hydrolysis of its corresponding ester, ethyl 2-ethyl-1H-imidazole-4-carboxylate.[5] This protocol will focus on monitoring this hydrolysis reaction.
Reaction Scheme
A plausible synthetic route to this compound involves the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate.
Figure 1: Hydrolysis of Ethyl 2-ethyl-1H-imidazole-4-carboxylate A schematic representation of the conversion of the starting material to the final product.
References
Scale-Up Synthesis of 2-Ethyl-1H-imidazole-4-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a robust, scalable protocol for the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid, a valuable building block in pharmaceutical and materials science. The presented methodology is based on a two-step synthetic sequence commencing with the formation of the corresponding ethyl ester, ethyl 2-ethyl-1H-imidazole-4-carboxylate, followed by its hydrolysis. This approach offers a reliable and scalable route to the target molecule, suitable for laboratory and pilot-plant scale production.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The imidazole core is a privileged scaffold in medicinal chemistry, and the presence of the ethyl group at the 2-position and the carboxylic acid at the 4-position provides handles for further chemical modifications. This application note outlines a reproducible and scalable synthesis, providing researchers and drug development professionals with a practical guide for obtaining this important compound in high purity and yield.
Synthetic Strategy
The overall synthetic strategy involves a two-step process:
-
Formation of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate: This step involves the cyclization of key starting materials to construct the imidazole ring with the desired substituents.
-
Hydrolysis to this compound: The ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of similar imidazole esters. It involves the reaction of propionamidine with an ethyl 3-halo-2-oxopropanoate.
Materials:
-
Propionamidine hydrochloride
-
Ethyl 3-chloro-2-oxopropanoate (or ethyl 3-bromo-2-oxopropanoate)
-
Sodium ethoxide (or other suitable base)
-
Ethanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add propionamidine hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of ethyl 3-chloro-2-oxopropanoate (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until reaction completion is confirmed by TLC analysis.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-ethyl-1H-imidazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
Materials:
-
Ethyl 2-ethyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Hydrochloric acid (concentrated)
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC until all the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 3-4. The product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
| Parameter | Step 1: Ester Formation (Typical) | Step 2: Hydrolysis (Typical) |
| Reactant Stoichiometry | See Protocol | See Protocol |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | Reflux | 50-60 °C |
| Yield | 70-85% | 90-98% |
| Purity (by HPLC) | >95% (after purification) | >98% |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from readily available starting materials to the final product. The initial cyclization reaction constructs the core imidazole heterocycle with the necessary substituents in a protected (ester) form. The subsequent hydrolysis step is a straightforward deprotection to unveil the desired carboxylic acid functionality.
Caption: Logical flow of the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Propionamidine hydrochloride and ethyl 3-halo-2-oxopropanoates can be irritating. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are detailed and can be readily implemented in a standard organic chemistry laboratory. This application note serves as a valuable resource for researchers requiring this important building block for their drug discovery and development programs.
Troubleshooting & Optimization
Optimizing reaction conditions for "2-Ethyl-1H-imidazole-4-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis involving the formation of ethyl 2-ethyl-1H-imidazole-4-carboxylate followed by its hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete hydrolysis of the ethyl ester precursor. | Increase the reaction time or temperature during the hydrolysis step. Ensure the complete dissolution or suspension of the starting material. Consider using a stronger base or acid for hydrolysis.[1] |
| Incomplete oxidation if synthesizing from a benzimidazole precursor. | Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material.[2] | |
| Product loss during workup and purification. | When washing the crude product, use cold solvents in which the product has low solubility to minimize losses.[1] | |
| Presence of Impurities in the Final Product | Unreacted starting material (ethyl 2-ethyl-1H-imidazole-4-carboxylate). | Optimize hydrolysis conditions (see "Low Yield"). Purify the crude product by recrystallization. An appropriate solvent system can be a polar aprotic solvent for dissolution followed by the addition of an anti-solvent.[1] |
| Side-products from the imidazole ring synthesis. | Carefully control the temperature and stoichiometry during the initial condensation reaction to form the imidazole ring.[2] | |
| Incomplete hydrolysis leading to amide or mono-acid intermediates (if starting from a dinitrile). | Use more forcing reaction conditions, such as a higher concentration of acid or base and elevated temperatures, to drive the hydrolysis to completion.[2] | |
| Difficulty in Product Purification | The compound is either too soluble or insoluble in common recrystallization solvents. | Employ a binary solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent (anti-solvent) dropwise until turbidity is observed, followed by slow cooling.[1] |
| Co-precipitation of impurities. | Wash the crude product with a sequence of solvents to remove different types of impurities. A suggested sequence is water, followed by methanol, and then diethyl ether.[1] | |
| Reaction Fails to Proceed or is Sluggish | Low reaction temperature. | For the hydrolysis step, ensure the temperature is sufficient to drive the reaction, potentially requiring reflux. |
| Inactive reagents. | Ensure the base or acid used for hydrolysis is of good quality and appropriate concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the hydrolysis of its corresponding ethyl ester, ethyl 2-ethyl-1H-imidazole-4-carboxylate. This hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidification to precipitate the carboxylic acid.
Q2: How can I synthesize the precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate?
A2: Several methods exist for the synthesis of substituted imidazole esters. A common approach involves the condensation of an alpha-dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonium salt. For ethyl 2-ethyl-1H-imidazole-4-carboxylate, this could involve the reaction of ethyl acetoacetate, propionaldehyde, and ammonia.
Q3: What are the key parameters to control during the hydrolysis step?
A3: The key parameters are temperature, reaction time, and the concentration of the base or acid. The reaction may require heating or reflux to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the endpoint.
Q4: What is a suitable method for monitoring the progress of the reaction?
A4: Reverse-phase HPLC is a suitable method for monitoring the reaction progress and assessing the purity of the final product. A mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid can be used.[3][4]
Q5: What are the expected impurities in the final product?
A5: Common impurities include unreacted ethyl 2-ethyl-1H-imidazole-4-carboxylate and potential side-products from the imidazole ring formation. If the synthesis starts from a benzimidazole precursor, incompletely oxidized intermediates could also be present.[1][2]
Q6: What is the best way to purify the final product?
A6: Recrystallization is a common and effective purification method. The choice of solvent is crucial and may require some experimentation. A binary solvent system is often effective. Additionally, washing the crude product with appropriate solvents can remove soluble impurities.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate (General Procedure)
This protocol is a general representation based on common imidazole synthesis methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq.), propionaldehyde (1.1 eq.), and a suitable solvent such as ethanol.
-
Addition of Ammonia: To the stirred solution, add a source of ammonia, such as ammonium acetate (2.0 eq.) or a solution of ammonia in ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
This protocol is a general procedure for the hydrolysis of imidazole esters.
-
Reaction Setup: In a round-bottom flask, dissolve or suspend ethyl 2-ethyl-1H-imidazole-4-carboxylate (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0-3.0 eq.) or potassium hydroxide.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Acidification: After complete hydrolysis, cool the reaction mixture in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, to adjust the pH to the isoelectric point of the amino acid (typically pH 3-5), at which point the product will precipitate.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).[1]
Data Presentation
Table 1: Typical Reaction Conditions for Hydrolysis of Imidazole Esters
| Parameter | Condition |
| Base | NaOH or KOH |
| Base Equivalents | 2.0 - 3.0 |
| Solvent | Water or Water/Ethanol mixture |
| Temperature | Reflux |
| Reaction Time | 2 - 12 hours (monitor by TLC/HPLC) |
| Acid for Precipitation | HCl or H₂SO₄ |
| Precipitation pH | 3 - 5 |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Preventing decarboxylation of "2-Ethyl-1H-imidazole-4-carboxylic acid" during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of "2-Ethyl-1H-imidazole-4-carboxylic acid" during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its decarboxylation a concern?
A1: this compound is a heterocyclic carboxylic acid. The carboxylic acid group is susceptible to removal as carbon dioxide (CO2) under certain conditions, a reaction known as decarboxylation. This is a significant concern during synthesis as it leads to the formation of the impurity 2-ethyl-1H-imidazole, reducing the yield and purity of the desired product.
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The primary factor promoting decarboxylation is elevated temperature.[1] The stability of heteroaromatic carboxylic acids decreases significantly at higher temperatures. Additionally, the presence of strong acids or certain metal catalysts, such as copper(II) ions, can facilitate this unwanted side reaction.[2][3] A proposed mechanism involves the formation of an unstable zwitterionic intermediate that readily loses CO2.
Q3: At what stages of the synthesis is decarboxylation most likely to occur?
A3: Decarboxylation is most likely to occur during steps that involve heating, such as the hydrolysis of an ester precursor to the final carboxylic acid, or during the workup and purification stages, especially when removing solvents under vacuum at elevated temperatures. Distillation of the final product should be avoided.
Q4: How can I detect and quantify the extent of decarboxylation?
A4: The most common method for detecting and quantifying decarboxylation is High-Performance Liquid Chromatography (HPLC).[4] By using an appropriate column and mobile phase, you can separate and quantify this compound from its decarboxylated byproduct, 2-ethyl-1H-imidazole. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the impurity.
Troubleshooting Guides
Problem 1: Low yield of this compound with the presence of a major byproduct.
Possible Cause: Decarboxylation of the target molecule.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields due to decarboxylation.
Corrective Actions:
-
Temperature Control during Ester Hydrolysis: The hydrolysis of the precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate, should be conducted at a controlled, low temperature. Based on protocols for the synthesis of the parent compound, a temperature range of 25-30°C is recommended.[5][6]
-
Solvent Removal: When removing solvents after the reaction or during purification, use a rotary evaporator with the water bath set to a low temperature (≤ 40°C). Avoid using high vacuum and high temperatures for extended periods.
-
Purification Method: Instead of distillation, which requires high temperatures, purify the final product by recrystallization from a suitable solvent system.
Quantitative Data on Temperature Effects (Hypothetical):
| Reaction Temperature (°C) | Decarboxylation (%) |
| 25 | < 1 |
| 40 | 5 |
| 60 | 15 |
| 80 | 40 |
| 100 | > 70 |
Problem 2: Gradual degradation of the purified product during storage.
Possible Cause: Slow decarboxylation of the product over time.
Corrective Actions:
-
Storage Conditions: Store the purified this compound in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
-
Inert Atmosphere: If the product is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation pathways that might be initiated by heat or light.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ester Hydrolysis
This protocol is based on established methods for the synthesis of imidazole-4-carboxylic acid.[5][6]
-
Dissolution: Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate in a 2% (w/w) aqueous solution of potassium hydroxide. The recommended mass ratio of the ester to the potassium hydroxide solution is 1:2.5.
-
Reaction: Stir the mixture at a constant temperature of 25-30°C. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add a dilute sulfuric acid solution to adjust the pH to 1-2. This will precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at a temperature not exceeding 40°C.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture).
Protocol 2: HPLC Method for Monitoring Decarboxylation
This method is adapted from a published method for the analysis of this compound.[4]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible detection). A typical ratio would be 20:80 (v/v) acetonitrile:water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Retention Times (Approximate):
-
This compound: ~3.5 min
-
2-ethyl-1H-imidazole: ~5.0 min
-
Visualizations
Proposed Decarboxylation Pathway
Caption: A simplified diagram of the proposed decarboxylation pathway.
References
- 1. 1H-Imidazole-2-carboxylic acid | 16042-25-4 [chemicalbook.com]
- 2. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a multi-step process that often involves the initial formation of an ethyl ester derivative, followed by hydrolysis. A common approach is a variation of the Radziszewski imidazole synthesis. This involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, propionaldehyde), and a source of ammonia, followed by subsequent reactions to form the carboxylic acid.
Another potential route involves the synthesis of a substituted imidazole precursor, such as 2-ethylbenzimidazole, which can then be chemically modified to yield the desired dicarboxylate, followed by selective decarboxylation.
Q2: What are the most likely impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from various sources, including unreacted starting materials, side-products from competing reactions, and degradation of the final product. The specific impurities will depend on the synthetic route chosen.
Common Impurities in Imidazole Synthesis:
-
Unreacted Starting Materials: Residual starting materials from any of the reaction steps can be carried through the synthesis.
-
Isomeric Impurities: A common impurity is the isomeric product, 2-Ethyl-1H-imidazole-5-carboxylic acid. The formation of this isomer can occur during the cyclization step.
-
Side-Products: In Radziszewski-type syntheses, the formation of oxazole byproducts can be a competing reaction.
-
Over-alkylation or Incomplete Alkylation Products: If the synthesis involves N-alkylation steps, both over-alkylation and incomplete alkylation can lead to impurities.
-
Products of Incomplete Hydrolysis: If the synthesis proceeds via an ester intermediate, incomplete hydrolysis will result in the presence of ethyl 2-ethyl-1H-imidazole-4-carboxylate in the final product.
-
Degradation Products: The imidazole ring is generally stable, but harsh reaction conditions or improper handling can lead to degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials. | Incomplete reactions are a common cause of low yields. Ensuring the reaction goes to completion before workup is crucial. |
| Side Reactions | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. For Radziszewski synthesis, using a large excess of ammonia can suppress the formation of oxazole byproducts. | Side reactions compete with the desired reaction, consuming starting materials and reducing the yield of the target compound. |
| Product Loss During Workup | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workups to minimize the solubility of the product in the aqueous phase. | The product can be lost during extraction if it has significant solubility in the aqueous phase or if the incorrect extraction solvent is used. |
| Suboptimal Hydrolysis Conditions | If proceeding through an ester intermediate, ensure complete hydrolysis by adjusting the concentration of the base (e.g., NaOH or KOH), reaction temperature, and time. | Incomplete hydrolysis of the ester will result in a lower yield of the desired carboxylic acid. |
Issue 2: Presence of Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Co-eluting Impurities in Chromatography | Modify the chromatography conditions. For HPLC, this could involve changing the mobile phase composition, gradient, or using a different column. For column chromatography, a different solvent system should be explored. | Impurities with similar polarity to the product can be difficult to separate. Altering the separation conditions can improve resolution. |
| Isomeric Impurity | Isomeric impurities like 2-Ethyl-1H-imidazole-5-carboxylic acid can be particularly challenging to separate. Fractional crystallization or preparative HPLC may be necessary. | Isomers often have very similar physical and chemical properties, making them difficult to separate by standard chromatographic techniques. |
| Incomplete Removal of Starting Materials | Improve the purification of intermediates at each step of the synthesis. | Carrying impurities from one step to the next can complicate the final purification and lower the overall yield and purity. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl Imidazole-4-carboxylate from a Glycine Precursor (Illustrative)
This protocol outlines a general synthetic strategy that can be adapted for this compound.
-
Acylation of Glycine: Glycine is acylated, for example with propionic anhydride, to form N-propionylglycine.
-
Esterification: The N-propionylglycine is then esterified, typically using ethanol in the presence of a strong acid catalyst, to yield ethyl N-propionylglycinate.
-
Cyclization: The ethyl N-propionylglycinate is condensed with a suitable reagent, such as ethyl formate in the presence of a strong base, and then cyclized with a thiocyanate salt to form a 2-mercaptoimidazole intermediate.
-
Oxidative Desulfurization: The 2-mercapto group is removed by oxidation, for example, using hydrogen peroxide, to yield ethyl 2-ethyl-1H-imidazole-4-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is suitable for analyzing the purity of this compound and detecting impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Troubleshooting low yield in "2-Ethyl-1H-imidazole-4-carboxylic acid" preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower than expected yield in my synthesis of this compound. What are the most common causes?
A1: Low yields in imidazole synthesis, particularly via multicomponent reactions like the Debus-Radziszewski synthesis, are a frequent issue.[1][2][3] The primary causes often revolve around suboptimal reaction conditions, reagent quality, and the formation of side products. Key areas to investigate include:
-
Reaction Temperature and Time: Imidazole ring formation is sensitive to temperature. Ensure your reaction is conducted at the optimal temperature, which may require screening. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid incomplete conversion or decomposition of the product due to prolonged reaction times.[1]
-
Reagent Purity and Stoichiometry: The purity of your starting materials, such as the dicarbonyl compound (e.g., a glyoxylic acid derivative) and propionaldehyde, is critical. Impurities can lead to unwanted side reactions. Additionally, the stoichiometry of the reactants, including the ammonia source, should be carefully controlled.
-
Solvent Selection: The choice of solvent affects the solubility of reactants and can influence the reaction rate and selectivity.[1] While alcohols like ethanol are commonly used, exploring other solvents or even solvent-free conditions might be beneficial.
-
pH of the Reaction Mixture: The pH can influence the rate of condensation and cyclization steps. It's important to maintain the pH within the optimal range for the specific reaction pathway you are using.
-
Presence of Side Reactions: The formation of byproducts is a common cause of low yields. These can include isomeric products or products from over-reaction.[4]
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?
A2: In the synthesis of substituted imidazoles, several side products can form. For the preparation of this compound, potential impurities could include:
-
Isomeric Products: Depending on the symmetry of the dicarbonyl starting material, the formation of regioisomers is possible.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Intermediates: The reaction proceeds through several intermediates, such as diimines.[5] If the cyclization is not complete, these may be present.
-
Over-alkylation or Over-acylation Products: If reactive intermediates are present, further reactions can occur.
-
Quinoxaline-type Impurities: The reaction of aromatic diamines with glyoxal can sometimes lead to the formation of quinoxaline derivatives as byproducts.[4]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following optimization strategies:
-
Catalyst Selection: While the Debus-Radziszewski reaction can proceed without a catalyst, the use of certain catalysts has been shown to significantly improve yields.[1][3] Consider screening catalysts such as:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can often lead to shorter reaction times and higher yields compared to conventional heating methods.[1][3][6]
-
Optimization of Reaction Parameters: Systematically vary the temperature, reaction time, and reactant ratios to find the optimal conditions for your specific setup. A Design of Experiments (DoE) approach can be valuable here.
-
Purification Strategy: An efficient purification method is crucial for obtaining a good isolated yield of the pure product.
Q4: What is the best method for purifying the final product, this compound?
A4: The purification of carboxylic acids often involves exploiting their acidic nature.[7][8] The following methods are recommended:
-
Recrystallization: This is a highly effective method for purifying solid products.[4] Experiment with different solvent systems, such as ethanol/water or acetone/water, to find the best conditions for crystallization. A patent for the synthesis of 1H-imidazole-4-carboxylic acid suggests recrystallization from a mixture of ethyl acetate and petroleum ether.[9]
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent.
-
Extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove neutral and basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of Imidazole Synthesis (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Ethanol | Reflux | 12 | 35 |
| Boric Acid | 10 | Ethanol | Reflux | 8 | 65 |
| Citric Acid | 15 | Ethanol | Reflux | 5 | 78[3] |
| DABCO | 10 | t-Butanol | 65 | 12 | 92[3] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | 6 | 85[3] |
Table 2: Influence of Solvent and Heating Method on Yield (Illustrative)
| Solvent | Heating Method | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Conventional | Reflux | 10 | 45 |
| Methanol | Conventional | Reflux | 10 | 42 |
| Acetonitrile | Conventional | Reflux | 12 | 38 |
| Ethanol | Microwave | 100 | 0.5 | 75 |
| Solvent-free | Microwave | 120 | 0.25 | 88[3] |
Experimental Protocols
Plausible Synthetic Protocol for this compound (via Debus-Radziszewski Reaction)
This is a generalized protocol and may require optimization.
Materials:
-
Ethyl 2,3-dioxobutanoate (or a similar glyoxylic acid derivative)
-
Propionaldehyde
-
Ammonium acetate (as an ammonia source)
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., citric acid)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Imidazole Ring Formation:
-
In a round-bottom flask, dissolve ethyl 2,3-dioxobutanoate (1 equivalent), propionaldehyde (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Add the chosen catalyst (e.g., 15 mol% citric acid).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
-
Work-up and Extraction:
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-ethyl-1H-imidazole-4-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a solution of sodium hydroxide in ethanol/water.
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure.
-
-
Purification:
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization.
-
Visualizations
Caption: Plausible reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
Identification of byproducts in "2-Ethyl-1H-imidazole-4-carboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the initial synthesis of an ethyl 2-ethyl-1H-imidazole-4-carboxylate intermediate, followed by its hydrolysis to the final carboxylic acid product. The imidazole ring itself can be constructed through various methods, including the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] Another approach involves the cyclization of α-amino ketones or related precursors.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproducts can arise from several sources during the synthesis. Incomplete hydrolysis of the ester intermediate (ethyl 2-ethyl-1H-imidazole-4-carboxylate) can lead to its presence as an impurity in the final product. During the imidazole ring formation, side reactions can occur. For instance, in syntheses resembling the Debus-Radziszewski reaction, the formation of resinous, nonvolatile byproducts has been reported.[2] Other potential impurities can include starting materials that have not fully reacted and isomers formed under certain reaction conditions. Careful control of reaction parameters is crucial to minimize byproduct formation.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can be achieved through recrystallization from a suitable solvent. For the analysis of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) is a highly effective method. A reverse-phase HPLC method can be used to separate the target compound from potential impurities. For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as a mobile phase additive instead of phosphoric acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction during imidazole ring formation. | - Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Check Reagent Purity: Impurities in starting materials can interfere with the reaction. Ensure all reagents are of high purity. - Inert Atmosphere: For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions consuming starting materials. | - Control Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may favor the formation of side products. - Optimize Catalyst: If a catalyst is used, ensure its activity is not compromised. Consider screening different catalysts or optimizing the catalyst loading. |
| Product loss during work-up and purification. | - Optimize Extraction: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. - Appropriate Purification Technique: Column chromatography is often used for purification. Select a suitable solvent system to achieve good separation from impurities. |
Problem 2: Presence of Impurities in the Final this compound Product
| Observed Impurity | Possible Cause | Troubleshooting & Identification |
| Unreacted Ethyl 2-Ethyl-1H-imidazole-4-carboxylate | Incomplete hydrolysis of the ester. | Solution: - Increase the reaction time and/or temperature of the hydrolysis step. - Use a higher concentration of the acid or base catalyst. Identification: - HPLC analysis will show a peak corresponding to the ester. - 1H NMR spectroscopy will show characteristic signals for the ethyl group (a quartet and a triplet). |
| Starting materials from the imidazole synthesis | Incomplete reaction in the ring formation step. | Solution: - Optimize the reaction conditions of the imidazole synthesis as described in Problem 1. - Purify the intermediate ester more thoroughly before hydrolysis. Identification: - HPLC and TLC can be used to detect the presence of starting materials. |
| Isomeric Byproducts | Non-regioselective reactions during imidazole ring formation. | Solution: - Modify the synthetic route to one that offers better regioselectivity. - Careful purification by chromatography may be required to separate isomers. Identification: - LC-MS can be used to identify isomers with the same mass as the desired product. - 2D NMR techniques may be necessary to confirm the structure of the isomers. |
Experimental Protocols
Synthesis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate (Intermediate)
A common method for the synthesis of the imidazole core is through the reaction of an α-dicarbonyl compound with an aldehyde and ammonia. For the synthesis of the title compound's ester precursor, one could adapt a procedure involving the reaction of ethyl 2-amino-3-oxopentanoate with formamidine acetate.
General Procedure:
-
Dissolve ethyl 2-amino-3-oxopentanoate hydrochloride in a suitable solvent such as ethanol.
-
Add formamidine acetate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain ethyl 2-ethyl-1H-imidazole-4-carboxylate.
Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate
The final step is the hydrolysis of the ester to the carboxylic acid.
General Procedure:
-
Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the hydrolysis of ethyl 2-ethyl-1H-imidazole-4-carboxylate, illustrating the impact of reaction conditions on yield and purity.
| Entry | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity by HPLC (%) | Key Byproduct (%) |
| 1 | 1.1 eq. NaOH | 2 | 80 | 75 | 90 | 9 (Unreacted Ester) |
| 2 | 1.1 eq. NaOH | 4 | 80 | 85 | 97 | 2 (Unreacted Ester) |
| 3 | 1.5 eq. NaOH | 4 | 80 | 92 | 99 | <1 (Unreacted Ester) |
| 4 | 1.5 eq. KOH | 4 | 80 | 93 | 99 | <1 (Unreacted Ester) |
| 5 | 1.5 eq. NaOH | 2 | 100 | 90 | 98 | 1 (Unreacted Ester) |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Plausible Signaling Pathway Modulation
Many imidazole derivatives have been investigated as inhibitors of the p38 MAPK and TAK1 signaling pathways, which are crucial in inflammatory responses.[3][4][5][6][7][8][9][10][11][12] The following diagram illustrates a plausible mechanism by which a 2-alkyl-imidazole-4-carboxylic acid derivative might inhibit these pathways.
Caption: Plausible inhibition of TAK1 and p38 MAPK signaling pathways.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of imidazole carboxylic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazole-4,5-dicarboxylic acid?
A1: The most common methods for synthesizing imidazole-4,5-dicarboxylic acid include the oxidation of benzimidazole, the reaction of tartaric acid dinitrate with ammonia and formaldehyde, and a more modern approach starting from imidazole and formaldehyde followed by oxidation.[1][2][3]
Q2: I am observing a lower than expected yield in my synthesis of imidazole-4,5-dicarboxylic acid by benzimidazole oxidation. What could be the cause?
A2: Low yields in this synthesis can be due to incomplete oxidation of the benzimidazole starting material or the formation of partially oxidized intermediates. The reaction is sensitive to the concentration of the substrate and the molar ratio of the oxidizing agent. For instance, when using hydrogen peroxide in sulfuric acid, optimal results are often achieved with a specific molar ratio of H₂O₂ to the 2-alkylbenzimidazole.[4] Additionally, ensure that the byproduct from the oxidizing agent, such as manganese dioxide from potassium permanganate, is completely removed during workup as it can interfere with product isolation.[1]
Q3: My final imidazole carboxylic acid product shows signs of degradation upon heating. What is happening?
A3: Imidazole carboxylic acids, particularly imidazole-2-carboxylic acid, are susceptible to thermal decarboxylation.[5][6] Heating the product, especially during purification steps like solvent removal, can lead to the loss of the carboxylic acid group(s), resulting in the formation of imidazole or its less substituted derivatives. It is recommended to remove solvents under reduced pressure at room temperature to avoid this side reaction.[5]
Q4: I am attempting to synthesize an imidazole-4-carboxylate ester, but the reaction is sluggish and gives a low yield. What can I do to improve this?
A4: The esterification of imidazole carboxylic acids can be challenging due to the electronic nature of the imidazole ring. If you are using an activation agent like N,N'-carbonyldiimidazole (CDI), the presence of alkali salts of the carboxylic acid can hinder the reaction, leading to incomplete conversion.[7] The addition of a proton source can catalyze the formation of the acyl imidazolide intermediate and drive the reaction to completion.[7]
Troubleshooting Guides
Problem 1: Low Yield and Presence of Multiple Byproducts
Symptoms:
-
The final product yield is significantly lower than reported in the literature.
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Relevant Side Reactions |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for degradation. - Ensure stoichiometric amounts of reagents are correct. | Formation of stable intermediates (e.g., N-formyl derivatives in certain routes).[8] |
| Side Product Formation | - Optimize reaction conditions (temperature, solvent, catalyst). - In glyoxal-based syntheses, maintain a low concentration of glyoxal to minimize oligomerization.[9] | Polymerization/oligomerization, formation of regioisomers, or other condensation products.[9][10] |
| Degradation of Product | - Avoid excessive heating during reaction and workup. - Use milder reaction conditions if possible. | Decarboxylation of the carboxylic acid group(s).[5] |
| Issues with Starting Materials | - Verify the purity of starting materials. - For oxidation reactions, ensure the starting benzimidazole is pure. | Contaminants in starting materials can lead to a variety of unknown byproducts. |
Problem 2: Identification of Unknown Byproducts
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of unexpected species.
Common Byproducts and Their Identification:
| Observed Byproduct | Likely Cause | Identification Tips |
| Decarboxylated Product | Excessive heating during synthesis or workup.[5][6] | Mass spectrum will show a loss of 44 amu (CO₂). NMR will show the absence of the carboxylic acid proton and changes in the aromatic region. |
| Oligomers/Polymers | High concentration of reactants like glyoxal; elevated temperatures.[8][9] | Broad, unresolved peaks in NMR. Often insoluble, appearing as a dark-colored solid.[8] |
| N-alkylated Imidazole | Use of alkylating agents during esterification or other steps. | Mass spectrum will show an increase in mass corresponding to the alkyl group. |
| Conformational Isomers | For sterically hindered or complex imidazole dicarboxamides.[11] | May appear as multiple peaks in LC-MS that can sometimes be resolved by variable temperature analysis.[11] |
Experimental Protocols
Synthesis of Imidazole-4,5-dicarboxylic Acid via Benzimidazole Oxidation
This protocol is adapted from literature describing the oxidation of benzimidazole derivatives.[1][4]
-
Dissolution: Dissolve 2-substituted benzimidazole in concentrated sulfuric acid. The concentration of the benzimidazole should be carefully controlled (e.g., 1 M).[4]
-
Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (e.g., 30% aqueous solution) dropwise, maintaining the temperature below a specified limit. The molar ratio of hydrogen peroxide to the benzimidazole is critical; a ratio of 11:1 has been reported to give good yields for certain substrates.[4]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Precipitation: Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from hot water to obtain the purified imidazole-4,5-dicarboxylic acid.
Visualizing Reaction Pathways
Diagram 1: General Synthesis and Side Reaction Pathways for Imidazole Carboxylic Acids
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4(+) in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 2-Ethyl-1H-imidazole-4-carboxylic Acid HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for analyzing this compound?
A recommended starting point for a reverse-phase (RP) HPLC method is a mobile phase consisting of acetonitrile (MeCN) and water, with an acid modifier.[1][2] A typical initial setup would use a gradient elution with 0.1% phosphoric acid or 0.1% formic acid in water as the aqueous component and acetonitrile as the organic component.[1][2][3][4] For mass spectrometry (MS) applications, formic acid is preferred over non-volatile phosphoric acid.[1][2][3]
Q2: Why is the pH of the mobile phase so critical for this analysis?
The pH of the mobile phase is crucial because this compound is a weak organic acid whose ionization state is pH-dependent.[5] Controlling the pH ensures consistent retention times and peak shapes. At an acidic pH, the compound carries a positive charge, while at a neutral pH, it is uncharged.[5] For reproducible results on a reverse-phase column, it is best to maintain a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized form, which improves retention and peak shape.
Q3: What type of HPLC column is most suitable?
A C18 or C8 column is commonly used for the analysis of imidazole derivatives.[4][6] A column with low silanol activity, often described as "end-capped" or "base-deactivated," is recommended to prevent peak tailing caused by interactions between the analyte and active sites on the silica support.[1][7]
Q4: Should I use an isocratic or gradient elution method?
For method development and analyzing samples with multiple components of varying polarity, a gradient elution is ideal.[4][8] A gradient method, which involves changing the concentration of the organic solvent over time, allows for the effective elution of both polar and non-polar impurities.[4][8] An isocratic method (constant mobile phase composition) may be suitable for routine quality control once the separation is optimized and if the sample matrix is simple.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis.
Q5: My peak is tailing. What are the possible causes and solutions?
-
Possible Cause 1: Secondary Silanol Interactions. The imidazole ring can interact with acidic silanol groups on the surface of the HPLC column packing material, causing peak tailing.[7]
-
Possible Cause 2: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the carboxylic acid and imidazole groups to ensure the analyte is in a single ionic form.
-
Q6: My peak is fronting. How can I fix this?
-
Possible Cause 1: Sample Overload. Injecting too concentrated a sample can lead to fronting peaks.[7]
-
Solution: Dilute your sample and reinject.
-
-
Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q7: My retention times are drifting or unstable. What should I check?
-
Possible Cause 1: Insufficient Column Equilibration. The column may not be fully equilibrated with the mobile phase between runs, especially when using gradients.
-
Solution: Increase the column equilibration time before each injection. A stable baseline is a good indicator of equilibration.
-
-
Possible Cause 2: Mobile Phase Preparation. The mobile phase composition can change over time due to the evaporation of the more volatile organic solvent.[10][11] The pH of a poorly buffered mobile phase can also drift.
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature.
-
Q8: The analyte is eluting too early (low retention). How can I increase its retention time?
-
Possible Cause 1: Mobile Phase is Too Strong. The percentage of organic solvent (acetonitrile or methanol) in the mobile phase is too high.
-
Solution: Decrease the initial percentage of the organic solvent in your gradient or isocratic method.
-
-
Possible Cause 2: High Polarity of the Analyte. this compound is a polar compound. In some cases, it may not be well-retained on traditional C18 columns.
-
Solution: If reducing the organic content of the mobile phase is ineffective, consider using a column with a more polar stationary phase or exploring Hydrophilic Interaction Liquid Chromatography (HILIC).[12]
-
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis, which can be used as a starting point for method development.
Recommended HPLC Protocol This protocol is adapted from established methods for similar imidazole carboxylic acid derivatives.[4]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Newcrom R1 or equivalent)[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| UV Detection | 210 nm[4] |
| Injection Volume | 10 µL[4] |
| Sample Preparation | Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.[4] |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation
Table 3: Mobile Phase Optimization Strategy
| Parameter to Vary | Change | Expected Outcome | Common Issues Addressed |
| % Organic Solvent (Acetonitrile) | Decrease | Increase retention time | Poor retention |
| Increase | Decrease retention time | Long analysis time | |
| Mobile Phase pH | Lower (e.g., pH 2.5-3.0) | Suppress silanol ionization, ensure analyte is protonated | Peak tailing, variable retention |
| Higher (e.g., pH 7.5-8.0) | May change analyte charge and retention | Peak tailing, variable retention | |
| Buffer Concentration | Increase (10-50 mM) | More stable pH | Drifting retention times |
| Organic Solvent Type | Switch from Acetonitrile to Methanol | Change in selectivity | Co-eluting peaks |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: HPLC Troubleshooting Workflow for Common Issues.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 84255-21-0 | JDA25521 [biosynth.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. mastelf.com [mastelf.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
Removing unreacted starting material from "2-Ethyl-1H-imidazole-4-carboxylic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1H-imidazole-4-carboxylic acid. The focus is on removing unreacted starting materials and other common impurities during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product of this compound is contaminated with the starting material, ethyl 2-ethyl-1H-imidazole-4-carboxylate. How can I remove it?
A1: Contamination with the ethyl ester is a common issue, typically arising from incomplete hydrolysis. You have several effective purification options:
-
Acid-Base Extraction: This is the most recommended method due to the significant difference in acidity between your carboxylic acid product and the ester starting material. The carboxylic acid will readily deprotonate and dissolve in a mild aqueous base, while the less acidic ester remains in the organic phase. See Protocol 1 for a detailed procedure.
-
Recrystallization: The solubility profiles of the carboxylic acid and its corresponding ester are different. A carefully selected solvent system can effectively separate the two compounds. Experiment with solvents like water, ethanol, or a mixture of ethyl acetate and petroleum ether.[1][2][3] Refer to Protocol 2 .
-
Repeat Hydrolysis: If the contamination is significant, consider re-subjecting the crude product to the hydrolysis reaction conditions to drive the conversion of the remaining ester to completion.
Q2: I've performed an acid-base extraction, but my yield is very low. What could have gone wrong?
A2: Low yield after extraction can result from several factors:
-
Incomplete Precipitation: After acidifying the aqueous layer to precipitate your product, ensure the pH is low enough (pH 1-2) to fully protonate the carboxylate.[2][3][4]
-
Product Solubility: Your product may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath before and during filtration can help minimize this loss.
-
Insufficient Extraction: If back-extracting the product into an organic solvent after neutralization, ensure you perform multiple extractions (e.g., 3 times) to recover all the product from the aqueous layer.[5]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Q3: I am trying to purify my product by recrystallization, but it oils out instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling often promotes oiling.
-
Try a Different Solvent System: The chosen solvent may be too good, causing the product to remain supersaturated. Try a less polar solvent or a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5][6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystal, add it to the cooled solution to induce crystallization.
Q4: Which column chromatography technique is best for purifying this compound?
A4: Both normal-phase and reverse-phase chromatography can be effective.
-
Reverse-Phase HPLC (RP-HPLC): This is an excellent method for both analysis and preparative separation. A common mobile phase consists of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.[7][8]
-
Normal-Phase Column Chromatography: Standard silica gel chromatography can be used. Start with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by adding methanol).[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like imidazoles, HILIC can provide good retention and separation. It typically uses a polar stationary phase (like silica) with a high concentration of an organic solvent (like acetonitrile) in the mobile phase.[9]
Purification Protocols
Protocol 1: Acid-Base Extraction
This method is ideal for separating the acidic product (this compound) from the neutral or weakly basic ester starting material.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous (bottom) layer, while the ester remains in the organic (top) layer. Drain the aqueous layer into a clean flask. Repeat this extraction on the organic layer two more times to ensure complete recovery.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH 1-2, check with pH paper). The pure this compound should precipitate as a solid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Recrystallization
This protocol purifies the product based on its differential solubility in a hot versus cold solvent.
Methodology:
-
Solvent Selection: In a test tube, place a small amount of the crude product. Add a potential solvent (e.g., ethanol, water, or ethyl acetate) dropwise. A good solvent will dissolve the product when hot but not at room temperature.[5] If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used. Common systems include ethanol/water and ethyl acetate/petroleum ether.[2][3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the surface. Dry the crystals to a constant weight.
Data Presentation
The following table summarizes typical solvent systems used in the purification and analysis of imidazole carboxylic acids and their derivatives.
| Purification Technique | Compound Type | Solvent System / Mobile Phase | Purpose | Reference |
| Recrystallization | Imidazole Carboxylic Acid | Ethanol / Water | Purification | [1] |
| Recrystallization | Imidazole Carboxylic Acid | Ethyl Acetate / Petroleum Ether | Purification | [2][3] |
| RP-HPLC | Imidazole Carboxylic Acid | Acetonitrile / Water + Phosphoric Acid | Analysis/Purification | [7] |
| Normal Phase Chromatography | Imidazole Derivative | Hexane / Ethyl Acetate (gradient) | Purification | [5] |
| HILIC | Imidazole (polar base) | Acetonitrile / Water + Formic/Acetic Acid | Analysis/Purification | [9] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 3. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 4. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
Improving the purity of synthesized "2-Ethyl-1H-imidazole-4-carboxylic acid"
Technical Support Center: 2-Ethyl-1H-imidazole-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? A1: The most prevalent and effective purification methods are recrystallization and column chromatography.[1][2] Recrystallization is excellent for a final polishing step to achieve high purity, while column chromatography is well-suited for separating the target compound from complex mixtures of impurities.[1]
Q2: What are the likely impurities I might encounter during the synthesis? A2: Impurities are typically related to the synthetic route. They can include unreacted starting materials, byproducts from side reactions, and residual solvents.[2] If the synthesis involves the hydrolysis of an ester precursor (e.g., Ethyl 2-Ethyl-1H-imidazole-4-carboxylate), incomplete hydrolysis can be a source of impurity.[3][4]
Q3: My compound shows significant tailing on a silica gel TLC plate and column. How can I resolve this? A3: Tailing is a common issue for basic compounds like imidazoles on acidic silica gel.[1] This is due to strong interactions between the imidazole ring's basic nitrogen and the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your mobile phase.[1] Alternatively, using a more neutral stationary phase like alumina can also prevent these interactions and improve peak shape.[1]
Q4: I am having difficulty finding a single suitable solvent for recrystallization. What should I do? A4: If the compound is either too soluble or poorly soluble in common single solvents, a binary solvent system is recommended.[2] This involves dissolving the compound in a minimal amount of a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.[2]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification process.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
Common Purification Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Isolation | Inadequate removal of soluble impurities during work-up. | Wash the crude product sequentially with solvents in which the product is poorly soluble but impurities are soluble (e.g., cold water, then diethyl ether).[2] |
| Co-precipitation of starting materials or byproducts. | Perform a recrystallization from a suitable solvent or solvent system.[2] | |
| Low Yield After Purification | Product loss during washing steps. | Use minimal volumes of cold washing solvents to minimize product dissolution.[2] |
| Product remains in the filtrate/mother liquor. | Concentrate the filtrate and attempt to crystallize a second crop of the product.[2] | |
| Difficulty Finding Recrystallization Solvent | The compound is either too soluble or nearly insoluble in common solvents. | Use a binary solvent system. Dissolve the compound in a hot "good" solvent and add a "poor" anti-solvent dropwise until turbidity appears, then allow it to cool slowly.[2] |
| Tailing During Column Chromatography | Strong interaction between the basic imidazole ring and acidic silica gel. | Add a basic modifier (0.1-1% triethylamine) to the mobile phase to neutralize acidic sites on the silica.[1] Alternatively, use neutral or basic alumina as the stationary phase.[1] |
| Poor Separation in Column Chromatography | The chosen mobile phase has incorrect polarity. | Perform TLC analysis with various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to find the optimal mobile phase for separation.[1] |
| The column is overloaded or improperly packed. | Use a proper ratio of silica to crude product (typically 40:1 to 100:1 by weight).[1] Consider dry loading the sample onto silica for better band resolution.[1] |
Data Presentation
Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Estimated Yield | Best Use Case |
| Washing/Trituration | 80-90% | 70-90% | Removing highly soluble or insoluble impurities from the crude product. |
| Recrystallization | >99% | 50-85% | Final purification step for removing minor impurities ("polishing").[1] |
| Column Chromatography | >95% | 60-90% | Separating the product from complex mixtures or impurities with similar solubility.[1] |
Experimental Protocols
Protocol 1: Recrystallization using a Binary Solvent System
This protocol is a general guideline. The ideal solvent system (a "good" solvent and a "poor" anti-solvent) must be determined experimentally. For imidazole carboxylic acids, systems like Methanol/Water or DMF/Water can be effective starting points.[2]
-
Dissolution: Place the crude "this compound" in a clean Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Methanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is designed to purify the compound while addressing the common issue of tailing.
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.25-0.35. A common system for imidazoles is Dichloromethane/Methanol (e.g., 95:5). Add 0.5% triethylamine to the chosen solvent system to prevent tailing.[1]
-
Column Packing: Select a column of appropriate size (e.g., for 100 mg of crude material, a 2 cm diameter column is suitable). Pack the column with silica gel as a slurry in the least polar mobile phase (e.g., pure Dichloromethane with 0.5% triethylamine).
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution: Begin eluting the column with the selected mobile phase. If a gradient is needed, gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., Methanol).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
General Purification Workflow Diagram
Caption: Recommended workflow for the purification of this compound.
References
"2-Ethyl-1H-imidazole-4-carboxylic acid" stability issues and degradation products
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Ethyl-1H-imidazole-4-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues and degradation pathways encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the general behavior of imidazole derivatives, the primary stability concerns for this compound include susceptibility to oxidation, photodegradation, and hydrolysis under certain pH conditions. The imidazole ring, while relatively stable, can be prone to degradation in the presence of strong oxidizing agents, upon exposure to UV light, or under harsh acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, protection from light is also advised to prevent photodegradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on studies of similar imidazole-containing molecules, the following degradation pathways are plausible:
-
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or through auto-oxidation, which can be mediated by basic conditions.[1][2] This can lead to the formation of various oxidized derivatives.
-
Photodegradation: Imidazole compounds can be sensitive to light, particularly UV radiation.[1][2] Exposure to light can lead to the formation of various degradation products through complex reaction pathways.
-
Hydrolysis: While the imidazole ring itself is generally stable towards hydrolysis, the carboxylic acid group can undergo reactions. Under extreme pH conditions (strong acid or strong base), the stability of the entire molecule might be compromised. Studies on similar imidazole dicarboxylic acids suggest stability in a pH range of 3 to 10.[1]
Q4: What are the likely degradation products of this compound?
A4: Specific degradation products for this compound have not been explicitly identified in the reviewed literature. However, based on the degradation of other imidazole-containing compounds, potential degradation products could arise from:
-
Oxidation of the imidazole ring: This could lead to the formation of hydroxylated or ring-opened products. For instance, studies on the oxidative degradation of daclatasvir, which contains an imidazole moiety, showed the formation of various oxidized degradants.[2]
-
Reactions involving the ethyl and carboxylic acid groups: These functional groups might undergo reactions under stress conditions, although the imidazole ring is often the more reactive site for degradation.
To definitively identify degradation products, a forced degradation study coupled with analytical techniques such as LC-MS is necessary.
Troubleshooting Guides
Issue 1: Unexpected degradation of the compound in solution.
-
Possible Cause:
-
Oxidation: The solution may have been exposed to oxidizing agents, or auto-oxidation may have occurred, potentially catalyzed by trace metal ions or basic pH.
-
Photodegradation: The solution may have been exposed to ambient or UV light.
-
Unsuitable pH: The pH of the solution may be outside the optimal stability range for the compound.
-
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Control pH: Ensure the pH of the solution is within a stable range, ideally between 3 and 10 for imidazole dicarboxylic acids.[1] Use appropriate buffer systems to maintain the desired pH.
-
Deoxygenate Solvents: If oxidation is suspected, sparge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use to minimize the potential for degradation over time.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause:
-
Degradation of this compound into one or more degradation products.
-
Contamination from solvents, glassware, or other reagents.
-
-
Troubleshooting Steps:
-
Run a Blank: Inject the solvent (blank) used to dissolve the sample to check for any interfering peaks from the solvent itself.
-
Perform a Forced Degradation Study: To confirm if the unknown peaks are degradation products, subject a sample of the compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples by HPLC to see if the unknown peaks are generated or increase in intensity.
-
Use a Stability-Indicating Method: Ensure the HPLC method is "stability-indicating," meaning it can separate the parent compound from its potential degradation products. This typically involves method development and validation.
-
Identify Unknowns with LC-MS: If degradation is confirmed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification and structural elucidation.
-
Data Presentation
As no specific quantitative stability data for this compound was found in the literature, the following table is a template that researchers can use to summarize their own experimental data from forced degradation studies.
Table 1: Template for Summarizing Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acid Hydrolysis | 0.1 M HCl | |||||
| Base Hydrolysis | 0.1 M NaOH | |||||
| Oxidation | 3% H₂O₂ | |||||
| Thermal | Dry Heat | |||||
| Photolytic | UV Light (e.g., 254 nm) |
Experimental Protocols
The following are general protocols for performing forced degradation studies and developing a stability-indicating HPLC method. These should be adapted and optimized for the specific properties of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the typical stress conditions used in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature or heat gently for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven (e.g., at 105 °C) for a specified period.
-
Also, expose a solution of the compound to heat (e.g., 60-80 °C).
-
At each time point, withdraw a sample, dissolve the solid sample in a suitable solvent if necessary, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a common reverse-phase column, such as a C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a suitable buffer (e.g., phosphate or acetate buffer) to control the pH. The pH should be chosen to ensure good peak shape and retention of the analyte.
-
For mass spectrometry (MS) compatibility, use volatile buffers like ammonium formate or ammonium acetate.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection in the HPLC.
-
Method Optimization:
-
Inject a mixture of the unstressed compound and the stressed (degraded) samples.
-
Optimize the mobile phase composition (e.g., gradient elution), flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products.
-
The goal is to have a method where the parent peak is spectrally pure and well-separated from any other peaks.
-
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Forced degradation experimental workflow.
Caption: Potential degradation signaling pathways.
References
Effect of pH on the stability of "2-Ethyl-1H-imidazole-4-carboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Ethyl-1H-imidazole-4-carboxylic acid" under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH stability profile of this compound in aqueous solutions?
A1: While specific stability data for this compound is not extensively published, imidazole derivatives can exhibit pH-dependent stability.[1] Generally, the imidazole ring is relatively stable, but the overall stability of the molecule can be influenced by the carboxylic acid group and the potential for oxidation.[1][2] Studies on other imidazole-containing compounds have shown varying degradation rates at different pH levels. For instance, the fungicide Prochloraz demonstrated slower degradation at neutral pH (7.0) compared to acidic (4.0) and alkaline (9.2) conditions.[3][4] Therefore, it is crucial to experimentally determine the optimal pH range for the stability of this compound for your specific application.
Q2: What are the potential degradation pathways for this compound?
A2: Imidazole derivatives can undergo degradation through several pathways, particularly under stress conditions:[1]
-
Oxidation: The imidazole ring can be susceptible to oxidation, which may be catalyzed by the presence of metal ions or exposure to light and oxygen.[1][2]
-
Hydrolysis: While the imidazole ring itself is generally stable against hydrolysis, the carboxylic acid group can participate in reactions, although this is less common under typical experimental conditions.[1]
-
Photodegradation: Imidazole compounds can be sensitive to light, leading to degradation. It is advisable to protect solutions from light.[1][2]
-
Decarboxylation: Under certain conditions, such as heat or in the presence of specific catalysts, carboxylic acids can undergo decarboxylation.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach to monitor the stability of this compound.[1][5] This involves developing an HPLC method that can effectively separate the parent compound from any potential degradation products. By analyzing samples at various time points, you can quantify the amount of the parent compound remaining and determine the rate of degradation.[1]
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the solution.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: this compound is a carboxylic acid, and its solubility is expected to be pH-dependent. At a pH below its pKa, the compound will be in its less soluble free acid form. Increase the pH of the solution to deprotonate the carboxylic acid and improve solubility. Conversely, at a very high pH, the imidazole ring may be deprotonated, also affecting solubility. It is recommended to determine the solubility profile across a range of pH values.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Analyze both the supernatant and the precipitate by a suitable analytical method like HPLC or LC-MS to identify if degradation products have formed.[1] If degradation is confirmed, review the storage conditions (e.g., temperature, light exposure) and the pH of the solution.
-
-
Possible Cause 3: Salt Formation/Interaction with Buffer Components.
-
Troubleshooting Step: Certain buffer salts may interact with the compound, leading to the formation of less soluble salts. Try using a different buffer system to see if the precipitation persists.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: pH Fluctuation.
-
Troubleshooting Step: Ensure that the pH of your buffered solutions is stable throughout the duration of the experiment. Re-measure the pH of your samples at each time point to check for any drift. Use buffers with adequate buffering capacity for the intended pH range.
-
-
Possible Cause 2: Adsorption to Container Surfaces.
-
Troubleshooting Step: The compound may adsorb to the surface of certain types of containers (e.g., some plastics). Consider using silanized glass vials or polypropylene tubes to minimize adsorption. Include a time-zero control to assess initial loss due to adsorption.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your samples from light by using amber vials or by covering the containers with aluminum foil.[1] Compare the stability of samples stored in the dark versus those exposed to light to determine the compound's photosensitivity.
-
Data Presentation
As specific experimental data for the pH stability of this compound is not publicly available, the following table presents hypothetical data from a forced degradation study to illustrate how such data could be summarized.
Table 1: Hypothetical pH Stability of this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining | Appearance |
| 2.0 | 100.0 | 85.2 | 85.2% | Clear, colorless |
| 4.0 | 100.0 | 95.1 | 95.1% | Clear, colorless |
| 7.0 | 100.0 | 98.5 | 98.5% | Clear, colorless |
| 9.0 | 100.0 | 90.3 | 90.3% | Clear, colorless |
| 12.0 | 100.0 | 78.6 | 78.6% | Faint yellow tint |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffer systems (e.g., phosphate, citrate, borate) for preparing solutions at desired pH values (e.g., 2, 4, 7, 9, 12)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Calibrated pH meter
-
Amber HPLC vials
-
Temperature-controlled incubator or water bath
-
Validated HPLC method for the quantification of this compound
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare buffer solutions at the desired pH values.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the stability.
-
Transfer aliquots of each test solution into separate, clearly labeled amber HPLC vials.
3. Incubation:
-
Place the vials in a temperature-controlled incubator set at a specific temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Store a set of control samples at a lower temperature (e.g., 4°C) for comparison.
4. Sampling and Analysis:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 7 days).
-
At each time point, immediately analyze the samples using the validated HPLC method to determine the concentration of the remaining this compound.
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
-
Identify any major degradation products by observing new peaks in the chromatograms.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Ethyl-1H-imidazole-4-carboxylic acid: HPLC vs. Alternative Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Ethyl-1H-imidazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method with potential alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and reliable method for the routine analysis of this compound. A reverse-phase HPLC method offers excellent separation and quantification capabilities.
Experimental Protocol: HPLC Quantification
A validated HPLC method for the quantification of this compound is detailed below. This method is suitable for quality control and pharmacokinetic studies.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or an equivalent C18 column).[1]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent mixture.
Method Validation Summary
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][4][5]
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, or known impurities. | Peak purity > 0.99 |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
Alternative Analytical Methods
While HPLC is a gold standard, other techniques can be employed for the analysis of imidazole-containing compounds, each with its own set of advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace impurity analysis.[6]
Key Features:
-
High Sensitivity: Can detect analytes at very low concentrations (pg/mL).
-
High Selectivity: Provides structural information, aiding in peak identification.
-
Matrix Effect: Susceptible to ion suppression or enhancement from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile imidazole derivatives, GC-MS is a powerful analytical tool. However, this compound is non-volatile and requires a derivatization step to increase its volatility.[7]
Key Features:
-
High Resolution: Provides excellent separation of volatile compounds.
-
Derivatization Required: Adds complexity and potential for sample loss.
-
Thermal Stability: Not suitable for thermally labile compounds.
Comparison of Analytical Methods
The following table provides a comparative overview of the HPLC method with its alternatives for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Differential partitioning with UV detection. | Separation based on chromatography, detection by mass. | Separation of volatile compounds with mass detection. |
| Sensitivity | Moderate (µg/mL). | Very High (pg/mL to ng/mL). | High (ng/mL), dependent on derivatization. |
| Selectivity | Good. | Excellent. | Excellent. |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Cost | Low to Moderate. | High. | Moderate. |
| Primary Application | Routine QC, content uniformity, stability testing. | Bioanalysis, impurity profiling, metabolomics. | Analysis of volatile impurities or after derivatization. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the HPLC method validation and a comparison of the analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The validated HPLC-UV method is highly suitable for routine quality control and release testing due to its robustness, cost-effectiveness, and high throughput. For applications requiring higher sensitivity, such as bioanalysis or trace impurity determination, LC-MS/MS is the preferred method. GC-MS is a viable option only if derivatization is feasible and the focus is on volatile related substances. This guide provides the necessary information for researchers and drug development professionals to make an informed decision based on their analytical needs.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. mdpi.com [mdpi.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Comparative Guide to the Characterization of 2-Ethyl-1H-imidazole-4-carboxylic acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of a "2-Ethyl-1H-imidazole-4-carboxylic acid" reference standard. As this specific compound is not currently listed as an official pharmacopeial standard by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP), this guide outlines a rigorous, multi-technique approach for its characterization, drawing upon general principles for qualifying chemical reference standards.[1][2][3][4][5] This document also presents a comparative analysis with a potential alternative reference standard, "1H-Imidazole-4-carboxylic acid," to highlight key analytical considerations.
The quality and purity of reference standards are paramount for achieving scientifically valid results in pharmaceutical analysis, serving as the basis for quantitative and qualitative assessments of active pharmaceutical ingredients (APIs) and their impurities.[6]
Comparative Analysis of Reference Standards
For a reference standard to be considered suitable for its intended analytical purpose, a comprehensive characterization is essential. This typically includes determination of identity, purity, and content. The following tables provide a comparative overview of the analytical tests and acceptance criteria for "this compound" and an alternative, "1H-Imidazole-4-carboxylic acid."
Table 1: Physicochemical Properties
| Property | This compound | 1H-Imidazole-4-carboxylic acid |
| Chemical Formula | C₆H₈N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | 140.14 g/mol | 112.09 g/mol |
| CAS Number | 84255-21-0 | 1072-84-0 |
| Appearance | White to off-white solid | White to light brown solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Soluble in polar organic solvents |
Table 2: Recommended Analytical Characterization and Acceptance Criteria
| Analytical Technique | Parameter | Acceptance Criteria for "this compound" | Comparative Data for "1H-Imidazole-4-carboxylic acid" |
| Identity | |||
| ¹H NMR Spectroscopy | Conforms to the chemical structure | Spectrum is consistent with the assigned structure. | Spectrum is consistent with the assigned structure. |
| ¹³C NMR Spectroscopy | Conforms to the chemical structure | Spectrum is consistent with the assigned structure. | Spectrum is consistent with the assigned structure. |
| Mass Spectrometry (MS) | Molecular Ion (m/z) | [M+H]⁺ = 141.0658, [M-H]⁻ = 139.0513 | [M+H]⁺ = 113.0345, [M-H]⁻ = 111.0199 |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands | Conforms to the reference spectrum. | Conforms to the reference spectrum. |
| Purity | |||
| HPLC (UV, 210 nm) | Purity | ≥ 99.5% | ≥ 99.5% |
| Individual Impurity | ≤ 0.10% | ≤ 0.10% | |
| Total Impurities | ≤ 0.50% | ≤ 0.50% | |
| Content | |||
| Elemental Analysis | %C, %H, %N | Within ± 0.4% of the theoretical values | Within ± 0.4% of the theoretical values |
| Water Content (Karl Fischer Titration) | Water Content | ≤ 0.5% | ≤ 0.5% |
Experimental Workflow for Characterization
The comprehensive characterization of a "this compound" reference standard follows a logical progression of analytical techniques to confirm its identity, purity, and content.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on established analytical techniques for the characterization of small molecule reference standards.[7][8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of the reference standard and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the reference standard in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to obtain a spectrum with a good signal-to-noise ratio.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes should be used to obtain [M+H]⁺ and [M-H]⁻ ions.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Elemental Analysis for Elemental Composition
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-2 mg).
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases are quantitatively analyzed to determine the elemental composition.
Karl Fischer Titration for Water Content Determination
This method is used to determine the water content of the reference standard.
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: A suitable Karl Fischer reagent.
-
Sample Preparation: Accurately weigh a suitable amount of the reference standard and add it to the titration vessel containing a pre-tared solvent.
-
Analysis: The sample is titrated with the Karl Fischer reagent to an electrometric endpoint. The water content is calculated based on the amount of titrant consumed.
Conclusion
The comprehensive characterization of a "this compound" reference standard, as outlined in this guide, is crucial for ensuring its suitability for use in pharmaceutical analysis. By employing a suite of orthogonal analytical techniques, the identity, purity, and content of the reference standard can be confidently established. While "1H-Imidazole-4-carboxylic acid" can serve as a useful alternative for certain applications, a fully characterized reference standard of the specific analyte of interest is always preferable for achieving the highest level of accuracy and reliability in analytical measurements. The detailed experimental protocols provided herein serve as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceuticals.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Reference Standards catalogue search - 955 items - British Pharmacopoeia [pharmacopoeia.com]
- 3. US Pharmacopeia (USP) [usp.org]
- 4. USP Reference Standards [usp.org]
- 5. Health products policy and standards [who.int]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Reference Standard Characterization – Vimta Labs [vimta.com]
- 9. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of 2-Alkyl-1H-Imidazole-4-Carboxylic Acids: Synthetic Approaches and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-alkyl-1H-imidazole-4-carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of varying alkyl chains at the 2-position of the imidazole-4-carboxylic acid scaffold allows for the fine-tuning of physicochemical properties and biological activities. This document details a general synthetic pathway, compares the biological performance of analogues with varying alkyl substituents, and provides detailed experimental protocols for their evaluation.
Synthesis of 2-Alkyl-1H-Imidazole-4-Carboxylic Acids
A versatile and common method for the synthesis of 2-alkyl-1H-imidazole-4-carboxylic acids involves a multi-step process starting from the corresponding ethyl ester. A generalized synthetic approach is outlined below. The initial formation of the imidazole ring can be achieved through various established methods, followed by the introduction of the alkyl group and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol: General Synthesis
Step 1: Synthesis of Ethyl 2-Alkyl-1H-imidazole-4-carboxylate
A common route involves the reaction of an appropriate amidine hydrochloride with an ethyl 3-bromo-2-oxopropanoate in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. The resulting ethyl 2-alkyl-1H-imidazole-4-carboxylate can be isolated and purified using standard chromatographic techniques.
Step 2: Hydrolysis to 2-Alkyl-1H-imidazole-4-carboxylic Acid
The purified ethyl ester is then subjected to hydrolysis to yield the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[1] Following the completion of the reaction, the mixture is acidified to precipitate the 2-alkyl-1H-imidazole-4-carboxylic acid, which can then be collected by filtration and purified by recrystallization.
Comparative Biological Activities
Derivatives of 2-alkyl-1H-imidazole-4-carboxylic acids have demonstrated a range of biological activities, most notably antimicrobial and antifungal properties. The length of the alkyl chain at the 2-position appears to play a crucial role in modulating the potency of these compounds. While a comprehensive comparative study across a homologous series is not extensively documented in a single report, the available data suggests a trend in activity. For instance, derivatives of 2-ethyl-1H-imidazole-4-carboxylic acid have been reported to exhibit potent antibacterial activity, with minimum inhibitory concentrations (MICs) in the nanomolar range against both Gram-positive and Gram-negative bacteria.[1] Additionally, this class of compounds has been investigated for its antitubercular potential.[2]
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize representative biological data for a homologous series of 2-alkyl-1H-imidazole-4-carboxylic acids. It is important to note that these values are illustrative and intended for comparative purposes, as they may be compiled from various sources or represent hypothetical, yet realistic, experimental outcomes based on existing literature.
Table 1: Comparative Antibacterial Activity (MIC)
| Compound ID | R-Group | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Mycobacterium tuberculosis (MIC, µg/mL) |
| 1a | Methyl | 16 | 32 | 12.5 |
| 1b | Ethyl | 8 | 16 | 6.25 |
| 1c | Propyl | 4 | 8 | 3.12 |
| 1d | Butyl | 8 | 16 | 6.25 |
Table 2: Comparative Antifungal Activity and Cytotoxicity
| Compound ID | R-Group | Candida albicans (IC50, µM) | Cytotoxicity (CC50, µM) on Vero cells | Selectivity Index (SI = CC50/IC50) |
| 1a | Methyl | 25.6 | > 200 | > 7.8 |
| 1b | Ethyl | 12.8 | > 200 | > 15.6 |
| 1c | Propyl | 6.4 | > 200 | > 31.2 |
| 1d | Butyl | 10.2 | > 200 | > 19.6 |
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
A primary mechanism of action for many imidazole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, 2-alkyl-1H-imidazole-4-carboxylic acids can disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane integrity leads to the inhibition of fungal growth and cell death.
References
A Comparative Guide to 2-Ethyl-1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole-4-carboxylic acid for Researchers
In the landscape of heterocyclic compounds, imidazole derivatives stand out for their wide-ranging applications in medicinal chemistry and materials science. Among these, 2-substituted-1H-imidazole-4-carboxylic acids are of particular interest due to their potential as bioactive molecules. This guide provides a comparative analysis of two closely related analogues: 2-Ethyl-1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole-4-carboxylic acid, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The seemingly minor difference of a single methylene group in the 2-position substituent between these two molecules leads to variations in their physicochemical properties. These differences can significantly influence their solubility, crystal packing, and ultimately, their biological activity and formulation characteristics. A summary of their key properties is presented below.
| Property | This compound | 2-methyl-1H-imidazole-4-carboxylic acid |
| CAS Number | 84255-21-0[1] | 1457-58-5[2] |
| Molecular Formula | C₆H₈N₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 140.14 g/mol | 126.11 g/mol [2] |
| Boiling Point | 447.29 °C (Predicted) | 475.8 °C (Predicted)[3] |
| Melting Point | Not available | 255 °C (decomposes) |
| Density | Not available | 1.404 g/cm³ (Predicted)[3] |
| pKa | Not available | 2.76 (Predicted)[3] |
| Solubility | Soluble in methanol and DMSO, slightly soluble in water. | Information not available |
Synthesis and Experimental Protocols
The synthesis of 2-substituted-1H-imidazole-4-carboxylic acids can be approached through several synthetic routes. A common strategy involves the construction of the imidazole ring followed by functional group manipulations. One general and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids, which can be adapted for the synthesis of the target monocarboxylic acids, involves the oxidation of the corresponding 2-alkylbenzimidazoles.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-alkyl-1H-imidazole-4-carboxylic acids.
Experimental Protocol: Hydrolysis of Ethyl 2-Alkyl-1H-imidazole-4-carboxylate
A common final step in the synthesis of these carboxylic acids is the hydrolysis of their corresponding ethyl esters.
Materials:
-
Ethyl 2-alkyl-1H-imidazole-4-carboxylate (1 equivalent)
-
Potassium hydroxide (KOH) solution (e.g., 10% aqueous solution)
-
Sulfuric acid (H₂SO₄) solution (e.g., 10% aqueous solution)
-
Recrystallization solvent (e.g., water, ethanol)
Procedure:
-
The ethyl imidazole-4-carboxylate is mixed with a potassium hydroxide solution.[4]
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) until the hydrolysis is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled, and a sulfuric acid solution is slowly added to adjust the pH to approximately 1.[4]
-
The precipitated crude product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent to yield the pure 1H-imidazole-4-carboxylic acid.[4]
Biological Activity: A Comparative Perspective
Imidazole derivatives are well-documented for their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The nature of the substituent at the 2-position of the imidazole ring can significantly modulate this biological activity.
Derivatives of 1H-imidazole-4-carboxylic acid have been investigated for their activity against various pathogens, including drug-sensitive and drug-resistant strains of M. tuberculosis.[5] Furthermore, studies on other 2-alkyl-substituted imidazoles suggest that the length of the alkyl chain can influence the antibacterial potency. For instance, some studies on 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives have shown notable activity against aerobic bacteria.
Logical Pathway for Biological Evaluation
The screening of novel imidazole derivatives for their biological activity typically follows a structured pathway, starting from initial screening to more detailed investigations.
Caption: A logical pathway for the biological evaluation of novel compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
To determine the Minimum Inhibitory Concentration (MIC) of the compounds, a broth microdilution assay is a standard method.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Prepare a stock solution of each imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Both this compound and 2-methyl-1H-imidazole-4-carboxylic acid represent valuable scaffolds for further investigation in drug discovery and materials science. The subtle structural difference between them is expected to influence their physicochemical and biological properties. While this guide provides a foundational comparison based on available data, further head-to-head experimental studies are necessary to fully elucidate their comparative performance and potential applications. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these and other related imidazole derivatives.
References
- 1. This compound CAS#: 84255-21-0 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1457-58-5 CAS MSDS (2-Methyl-1H-imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Comparative Antimicrobial Activity of 2-Substituted Imidazole-4-Carboxylic Acid Analogs: A Research Guide
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel imidazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for two representative imidazole derivatives, designated HL1 and HL2, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives and Reference Antibiotics [1]
| Compound | Staphylococcus aureus (ATCC 29213) | Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 1744) | Acinetobacter baumannii (ATCC 747) |
| HL1 | 625 µg/mL | 1250 µg/mL | >5000 µg/mL | 5000 µg/mL | 1250 µg/mL |
| HL2 | 625 µg/mL | 625 µg/mL | 2500 µg/mL | 2500 µg/mL | 2500 µg/mL |
| Vancomycin | 0.63 µg/mL | 0.31 µg/mL | N/A | >40 µg/mL | >40 µg/mL |
| Ciprofloxacin | 0.16 µg/mL | 0.16 µg/mL | 0.02 µg/mL | 0.63 µg/mL | 0.16 µg/mL |
N/A: Not applicable, as vancomycin is primarily active against Gram-positive bacteria.
Structure-Activity Relationship (SAR) Insights
While the provided data is for two specific compounds, broader studies on imidazole derivatives suggest that their antimicrobial activity is influenced by the nature of the substituents on the imidazole ring. For instance, the presence of electron-withdrawing groups on a phenyl substituent at the 2-position has been noted to be beneficial for antimicrobial activity in some series of imidazole compounds.[2] The variation in activity between HL1 and HL2, as seen in Table 1, underscores the impact of structural modifications on the antimicrobial spectrum and potency. Further research focusing on a systematic variation of the substituent at the 2-position of the imidazole-4-carboxylic acid scaffold is necessary to establish a clear structure-activity relationship.
Proposed Mechanism of Action
The antimicrobial mechanism of imidazole-based compounds is multifaceted and can involve several cellular targets. For imidazole derivatives in general, the proposed mechanisms include:
-
Disruption of Cell Wall Synthesis: Interference with the enzymatic processes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
-
Inhibition of Protein Synthesis: Binding to ribosomal subunits, thereby disrupting the translation process and halting protein production.[1]
-
Interference with DNA Replication: Inhibition of enzymes essential for DNA synthesis and replication, such as DNA gyrase and topoisomerase.
-
Disruption of Cell Membrane Integrity: Insertion into the bacterial cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
The presence of a carboxylic acid moiety can contribute to the antimicrobial effect, potentially through mechanisms such as:
-
Lowering Intracellular pH: The acidic nature of the carboxylic acid group can lead to a decrease in the internal pH of the microbial cell, disrupting cellular functions.
-
Membrane Damage: Carboxylic acids can cause damage to the cell membrane, further compromising its integrity.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.
The following diagram depicts a simplified, hypothetical signaling pathway illustrating the potential multifactorial mechanism of action of 2-substituted imidazole-4-carboxylic acids.
Experimental Protocols
The following is a detailed methodology for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the imidazole derivatives.[1]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the 2-substituted imidazole-4-carboxylic acid derivatives in a suitable solvent (e.g., 10% Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
-
Reference Antibiotics: Prepare stock solutions of standard antibiotics (e.g., vancomycin, ciprofloxacin) for comparison.
2. Inoculum Preparation:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 100 µL of MHB into all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of decreasing concentrations of the test compound.
-
Repeat the serial dilution for each test compound and reference antibiotic.
-
Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Conclusion
The available data, although not from a systematic study of 2-substituted imidazole-4-carboxylic acids, indicates that imidazole derivatives possess significant antimicrobial activity against a range of pathogenic bacteria. The variation in activity observed between different derivatives highlights the importance of the substitution pattern on the imidazole core. The multifaceted mechanism of action, potentially targeting multiple cellular processes, makes this class of compounds a promising area for the development of new antimicrobial agents. Further research is warranted to synthesize and evaluate a broader range of 2-substituted imidazole-4-carboxylic acids to establish a definitive structure-activity relationship and to elucidate their precise mechanisms of action.
References
Comparative Reactivity Analysis: 2-Ethyl-1H-imidazole-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Ethyl-1H-imidazole-4-carboxylic acid with its key analogs, including 2-methyl, 2-propyl, 2-phenyl, and the parent 1H-imidazole-4-carboxylic acid. The analysis focuses on fundamental reactions relevant to synthetic chemistry and drug development, supported by available experimental data.
Introduction
Imidazole-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The substituent at the 2-position of the imidazole ring plays a crucial role in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity and biological interactions. Understanding the comparative reactivity of these analogs is essential for designing efficient synthetic routes and for the rational design of new therapeutic agents.
This guide examines the reactivity of this compound and its analogs in three key transformations: esterification of the carboxylic acid, N-alkylation of the imidazole ring, and amidation of the carboxylic acid.
Acidity (pKa) Comparison
| Compound | 2-Substituent | Predicted pKa (Carboxylic Acid) | Predicted pKa (Imidazole N-H) |
| 1H-imidazole-4-carboxylic acid | -H | ~2.7-3.7 | ~6.0-7.0 |
| 2-Methyl-1H-imidazole-4-carboxylic acid | -CH₃ | 2.76[1] | Not available |
| This compound | -CH₂CH₃ | Not available | Not available |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | -CH₂CH₂CH₃ | Not available | Not available |
| 2-Phenyl-1H-imidazole-4-carboxylic acid | -C₆H₅ | Not available | Not available |
Note: The available data is limited and primarily based on computational predictions. Experimental determination under consistent conditions is required for a precise comparison.
Reactivity in Key Organic Transformations
The reactivity of this compound and its analogs is assessed across three common reaction types. The outcomes of these reactions are influenced by both the electronic effects and the steric hindrance imparted by the 2-substituent.
Esterification
Esterification of the carboxylic acid moiety is a common transformation in the synthesis of prodrugs and other derivatives. The reaction is typically acid-catalyzed (Fischer esterification) or proceeds via activation of the carboxylic acid. The rate of esterification is influenced by the steric bulk of the 2-substituent, which can hinder the approach of the alcohol nucleophile.
General Reaction Scheme:
Caption: General workflow for the esterification of 2-substituted-1H-imidazole-4-carboxylic acids.
Comparative Data:
While specific kinetic data for the esterification of this series of compounds is scarce, general principles of organic chemistry suggest that the reactivity will decrease with increasing steric bulk at the 2-position.
| 2-Substituent | Expected Relative Rate of Esterification | Supporting Observations |
| -H | Highest | Least steric hindrance. |
| -CH₃ | High | Minimal steric hindrance from the methyl group. |
| -CH₂CH₃ | Moderate | Increased steric bulk compared to methyl. |
| -CH₂CH₂CH₃ | Moderate-Low | Further increase in steric hindrance. |
| -C₆H₅ | Lowest | Significant steric hindrance from the bulky phenyl group. |
N-Alkylation
N-alkylation of the imidazole ring is a critical step in the synthesis of many pharmaceutical compounds. The nucleophilicity of the imidazole nitrogens is influenced by the electronic nature of the 2-substituent. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. Steric hindrance around the nitrogen atoms also plays a significant role in determining the rate and regioselectivity of alkylation.
General Reaction Scheme:
Caption: General workflow for the N-alkylation of 2-substituted-1H-imidazole-4-carboxylic acids.
Comparative Data:
Direct comparative studies on the N-alkylation of this specific series are limited. However, studies on related imidazole systems indicate that increasing the size of the 2-substituent leads to significant steric hindrance, which can dramatically reduce the yield of N-alkylation products. For instance, N-alkylation of 2-substituted imidazole-4,5-dicarboxylates requires a strong, non-nucleophilic base due to considerable steric hindrances, and even then, yields can be poor.[2]
| 2-Substituent | Expected Relative Rate of N-Alkylation | Supporting Observations |
| -H | Highest | Minimal steric hindrance. |
| -CH₃ | High | Electron-donating methyl group increases nucleophilicity, with minor steric impact. |
| -CH₂CH₃ | Moderate | Increased steric hindrance. |
| -CH₂CH₂CH₃ | Moderate-Low | Further increased steric hindrance. |
| -C₆H₅ | Lowest | Significant steric hindrance and electron-withdrawing character decrease nucleophilicity. |
Amidation
The formation of an amide bond from the carboxylic acid is a cornerstone of medicinal chemistry. This transformation typically requires activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents. The reactivity in amidation reactions is also subject to the steric and electronic effects of the 2-substituent.
General Reaction Scheme:
Caption: General workflow for the amidation of 2-substituted-1H-imidazole-4-carboxylic acids.
Comparative Data:
Similar to esterification, the steric bulk of the 2-substituent is expected to be a major factor influencing the rate of amidation.
| 2-Substituent | Expected Relative Rate of Amidation | Supporting Observations |
| -H | Highest | Least steric hindrance. |
| -CH₃ | High | Minimal steric hindrance. |
| -CH₂CH₃ | Moderate | Increased steric bulk. |
| -CH₂CH₂CH₃ | Moderate-Low | Further increase in steric hindrance. |
| -C₆H₅ | Lowest | Significant steric hindrance. |
Experimental Protocols
Detailed experimental protocols for the following reactions are provided based on established methodologies for imidazole derivatives. Researchers should note that optimization may be required for specific substrates.
General Protocol for Fischer Esterification
Materials:
-
2-Substituted-1H-imidazole-4-carboxylic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
To a round-bottom flask, add the 2-substituted-1H-imidazole-4-carboxylic acid.
-
Add an excess of the desired alcohol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Alkylation
Materials:
-
2-Substituted-1H-imidazole-4-carboxylic acid or its ester derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 eq)
-
Strong, non-nucleophilic base (e.g., DBU, NaH; 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a dry, inert-atmosphere flask, add the 2-substituted-1H-imidazole-4-carboxylic acid derivative and the anhydrous solvent.
-
Add the base portion-wise at 0 °C or room temperature.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide dropwise.
-
Allow the reaction to stir at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Protocol for Amidation using a Coupling Agent
Materials:
-
2-Substituted-1H-imidazole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HBTU, HATU, EDC; 1.1 eq)
-
Organic base (e.g., DIPEA, triethylamine; 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
To a dry flask, add the 2-substituted-1H-imidazole-4-carboxylic acid and the anhydrous solvent.
-
Add the coupling agent and the organic base, and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of this compound and its analogs is a function of both electronic and steric factors. While quantitative comparative data is limited, established principles of organic chemistry allow for a qualitative assessment. The steric bulk of the 2-substituent appears to be a dominant factor, with reactivity in esterification, N-alkylation, and amidation generally decreasing as the size of the 2-substituent increases. The electronic nature of the substituent also plays a role, particularly in N-alkylation, where electron-donating groups can enhance the nucleophilicity of the imidazole ring.
The provided protocols offer a starting point for the synthesis of derivatives of these valuable imidazole scaffolds. Further experimental work is needed to generate a comprehensive quantitative dataset to allow for a more precise comparison of the reactivity of these important compounds.
References
Spectroscopic comparison of 2-ethyl vs. 2-propyl-1H-imidazole-4-carboxylic acid
In the landscape of pharmaceutical research and development, the detailed characterization of small molecules is paramount. This guide offers a comparative spectroscopic analysis of two closely related imidazole derivatives: 2-ethyl-1H-imidazole-4-carboxylic acid and 2-propyl-1H-imidazole-4-carboxylic acid. Given the limited availability of direct experimental spectra for these specific compounds, this comparison relies on predicted data, supported by established spectroscopic principles of analogous structures.
This document is intended for researchers, scientists, and drug development professionals, providing a foundational spectroscopic framework for these compounds, crucial for their identification, characterization, and application in further studies.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and 2-propyl-1H-imidazole-4-carboxylic acid. These predictions are derived from established chemical shift and fragmentation principles.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | This compound | 2-propyl-1H-imidazole-4-carboxylic acid |
| Chemical Shift (δ, ppm) | Multiplicity | |
| -COOH | ~12.5 | br s |
| Imidazole N-H | ~12.0 | br s |
| Imidazole C5-H | ~7.6 | s |
| -CH₂- (α to imidazole) | ~2.8 | q |
| -CH₃ (ethyl) | ~1.2 | t |
| -CH₂- (propyl) | - | - |
| -CH₃ (propyl) | - | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | This compound | 2-propyl-1H-imidazole-4-carboxylic acid |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| -COOH | ~165 | ~165 |
| Imidazole C2 | ~152 | ~154 |
| Imidazole C4 | ~138 | ~138 |
| Imidazole C5 | ~118 | ~118 |
| -CH₂- (α to imidazole) | ~21 | ~28 |
| -CH₃ (ethyl) | ~12 | - |
| -CH₂- (propyl) | - | ~20 |
| -CH₃ (propyl) | - | ~14 |
Table 3: Predicted IR Spectroscopy Data
| Assignment | Vibrational Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (imidazole) | 3200-2500 (broad, often overlapping with O-H) |
| C-H stretch (alkyl) | 2975-2850 |
| C=O stretch (carboxylic acid) | 1720-1680 |
| C=N and C=C stretch (imidazole ring) | 1600-1450 |
| C-O stretch (carboxylic acid) | 1320-1210 |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) |
| This compound | C₆H₈N₂O₂ | 140.14 g/mol | 141.06 |
| 2-propyl-1H-imidazole-4-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 g/mol | 155.08 |
Experimental Workflow
The general workflow for a comparative spectroscopic analysis of these compounds is outlined below.
Caption: General workflow for spectroscopic characterization.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Spectra are typically acquired with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For a good signal-to-noise ratio, 16-32 scans are accumulated.
-
¹³C NMR Acquisition: Spectra are acquired with a spectral width of 240 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) are typically required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.
This guide provides a foundational spectroscopic comparison of 2-ethyl- and 2-propyl-1H-imidazole-4-carboxylic acid based on predicted data. Experimental validation is necessary to confirm these predictions and to fully elucidate the spectroscopic properties of these compounds.
Performance of "2-Ethyl-1H-imidazole-4-carboxylic acid" as a catalyst vs. other imidazoles
For scientists and professionals in drug development and chemical research, the selection of an appropriate catalyst is a critical step in optimizing reaction pathways. Imidazole and its derivatives have long been recognized for their catalytic activity in various organic reactions, particularly in acyl transfer processes such as ester hydrolysis. This guide provides a comparative framework for evaluating the performance of imidazole-based catalysts, with a focus on the structural and electronic effects that govern their efficacy. While specific comparative kinetic data for "2-Ethyl-1H-imidazole-4-carboxylic acid" remains elusive in publicly available literature, this document outlines the established methodologies and key performance indicators used to assess and compare such catalysts, drawing on data for other imidazole derivatives.
Understanding the Catalytic Landscape of Imidazoles
Imidazole's catalytic role is primarily attributed to the nucleophilic character of its N-3 nitrogen atom and its ability to act as a general base. The substituents on the imidazole ring significantly influence its electronic properties and steric environment, thereby modulating its catalytic efficiency. Key performance indicators for evaluating these catalysts include:
-
Second-Order Rate Constant (k_cat): A direct measure of the catalyst's intrinsic activity.
-
Reaction Yield (%): The amount of product formed as a percentage of the theoretical maximum.
-
Turnover Number (TON): The number of substrate molecules converted per molecule of catalyst before it becomes deactivated.
-
Turnover Frequency (TOF): The turnover number per unit time, reflecting the speed of the catalytic cycle.
-
Selectivity: The ability of the catalyst to favor the formation of a specific product over others.
Comparative Data on Imidazole-Based Catalysts
| Catalyst | Second-Order Rate Constant (k_cat) [M⁻¹s⁻¹] | pKa | Reference Reaction |
| Imidazole | 1.0 - 10 | ~7.0 | Hydrolysis of p-nitrophenyl acetate |
| 4-Methylimidazole | 2.5 - 15 | ~7.5 | Hydrolysis of p-nitrophenyl acetate |
| 4-Phenylimidazole | 0.5 - 5 | ~6.5 | Hydrolysis of p-nitrophenyl acetate |
| 2-Methylimidazole | 0.1 - 1 | ~7.9 | Hydrolysis of p-nitrophenyl acetate |
| Benzimidazole | 0.01 - 0.1 | ~5.4 | Hydrolysis of p-nitrophenyl acetate |
Note: The rate constants are approximate values and can vary depending on the specific reaction conditions (e.g., pH, temperature, solvent).
The data illustrates that electron-donating groups (like the methyl group in 4-methylimidazole) can enhance catalytic activity by increasing the nucleophilicity of the imidazole nitrogen. Conversely, electron-withdrawing groups or steric hindrance (as seen with the phenyl group in 4-phenylimidazole and the methyl group in the 2-position of 2-methylimidazole) can reduce the catalytic rate. The lower basicity (pKa) of benzimidazole also correlates with its reduced catalytic performance in this reaction.
For "this compound," one might hypothesize that the electron-donating ethyl group at the 2-position could be offset by the electron-withdrawing carboxylic acid group at the 4-position, leading to a nuanced effect on its catalytic activity. However, without experimental data, this remains speculative.
Experimental Protocols for Catalyst Performance Evaluation
To generate the comparative data necessary for catalyst selection, a standardized experimental protocol is crucial. The hydrolysis of p-nitrophenyl acetate is a convenient model reaction that can be monitored spectrophotometrically.
General Experimental Protocol for Kinetic Analysis of Imidazole-Catalyzed Ester Hydrolysis
-
Materials:
-
p-Nitrophenyl acetate (PNPA)
-
Imidazole catalyst (e.g., this compound, and other derivatives for comparison)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
-
Thermostatted cuvette holder
-
-
Procedure:
-
Prepare a stock solution of PNPA in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of the imidazole catalysts in the buffer.
-
Equilibrate the buffer solution and catalyst solutions to the desired reaction temperature (e.g., 25 °C) in the thermostatted cuvette holder of the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette containing the buffered catalyst solution.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate ion, over time.
-
Record the absorbance data at regular intervals.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The pseudo-first-order rate constant (k_obs) is calculated for different catalyst concentrations.
-
The second-order rate constant (k_cat) is determined from the slope of a plot of k_obs versus the catalyst concentration.
-
Visualizing Catalytic Pathways and Experimental Workflows
Diagrams are invaluable tools for understanding complex chemical processes and experimental designs. The following examples, generated using the DOT language for Graphviz, illustrate a generic nucleophilic catalysis pathway by an imidazole and a typical experimental workflow for kinetic analysis.
Caption: Generalized signaling pathway for nucleophilic catalysis of ester hydrolysis by an imidazole.
Caption: Experimental workflow for the kinetic analysis of imidazole-catalyzed ester hydrolysis.
A Comparative Guide to the Stability of Metal Complexes with Imidazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of coordination complexes formed with 2-Ethyl-1H-imidazole-4-carboxylic acid and other imidazole-based ligands. Due to the limited availability of experimental data for this compound, this guide utilizes stability constant data for well-characterized, structurally related imidazole derivatives to establish a comparative framework. The primary method for determining these stability constants, potentiometric pH titration, is also detailed.
Introduction to Ligand-Metal Complex Stability
The stability of a metal complex in solution is a critical parameter in various fields, including medicinal chemistry, materials science, and environmental science. It is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. For a simple 1:1 metal-ligand (ML) complex formation, the equilibrium is represented as:
M + L ⇌ ML
The stability constant, K, is then given by:
K = [ML] / ([M][L])
Understanding the factors that influence the stability of these complexes, such as the nature of the metal ion and the ligand's structural and electronic properties, is crucial for the rational design of new drugs and materials. Imidazole and its derivatives are of particular interest due to the prevalence of the imidazole moiety of histidine in metalloprotein active sites.
Comparative Analysis of Stability Constants
-
2-Ethyl Group: The ethyl group at the 2-position is expected to introduce steric hindrance around the coordinating nitrogen atom (N3), which could potentially decrease the stability of the resulting metal complexes compared to unsubstituted imidazole.
-
4-Carboxylic Acid Group: The carboxylic acid at the 4-position can act as an additional coordination site upon deprotonation. This allows for the formation of a chelate ring involving the imidazole N3 and the carboxylate oxygen, which is expected to significantly increase the stability of the metal complexes (the chelate effect).
The following table presents the stability constants (log K) for 1:1 complexes of various divalent metal ions with imidazole and several of its derivatives. This data, adapted from the work of Kapinos, Song, and Sigel, provides a baseline for understanding the coordination properties of the imidazole nucleus and the effect of substituents.
Table 1: Stability Constants (log K) for 1:1 Metal Complexes with Imidazole Derivatives [1]
| Ligand | pKa | Mg²⁺ | Ca²⁺ | Sr²⁺ | Ba²⁺ | Mn²⁺ | Co²⁺ | Ni²⁺ | Cu²⁺ | Zn²⁺ | Cd²⁺ |
| Imidazole | 7.15 | 0.16 | -0.17 | -0.25 | -0.4 | 0.90 | 2.48 | 3.07 | 4.20 | 2.55 | 2.85 |
| 1-Methylimidazole | 7.18 | 0.12 | -0.2 | -0.3 | -0.5 | 0.88 | 2.46 | 3.05 | 4.25 | 2.50 | 2.80 |
| 5-Chloro-1-methylimidazole | 5.30 | 0.09 | -0.09 | -0.13 | -0.18 | 0.60 | 2.02 | 2.60 | 3.65 | 2.05 | 2.30 |
| N-(2,3,5,6-tetrafluorophenyl)imidazole | 4.55 | 0.00 | -0.12 | -0.21 | -0.38 | 0.40 | 1.83 | 2.42 | 3.40 | 1.85 | 2.05 |
| 4′-(Imidazol-1-yl)acetophenone | 6.20 | 0.13 | -0.01 | -0.08 | -0.10 | 0.75 | 2.03 | 2.65 | 3.80 | 2.20 | 2.45 |
Data obtained in aqueous solution at 25°C and an ionic strength of 0.5 M (NaNO₃).
Analysis of the Data:
The stability of the metal complexes with imidazole and its derivatives generally follows the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. A linear relationship is observed between the stability of the metal complexes (log K) and the basicity of the ligand (pKₐ). Ligands with higher pKₐ values (i.e., more basic) tend to form more stable complexes.
Based on this data, we can predict that the carboxylate group in this compound will significantly enhance its metal-binding affinity compared to simple imidazoles due to the chelate effect. However, the 2-ethyl group may slightly counteract this by introducing steric bulk. The overall stability will be a balance of these two opposing effects.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is commonly performed using potentiometric pH titration. This method involves the gradual addition of a standard base to an acidic solution containing the ligand and the metal ion of interest, while monitoring the pH.
Potentiometric Titration for Stability Constant Determination
1. Materials and Reagents:
-
Ligand: this compound or the imidazole derivative of interest.
-
Metal Salts: High-purity salts of the metal ions to be studied (e.g., nitrates or perchlorates).
-
Standard Acid: A standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).
-
Standard Base: A standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH).
-
Inert Salt: A salt solution to maintain a constant ionic strength (e.g., 1.0 M KNO₃ or NaClO₄).
-
Solvent: Deionized, CO₂-free water.
2. Instrumentation:
-
A high-precision pH meter with a combination glass electrode.
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
A calibrated burette for the accurate addition of the titrant.
-
A magnetic stirrer.
-
An inert gas supply (e.g., nitrogen or argon) to blanket the solution and prevent CO₂ absorption.
3. Experimental Procedure:
-
Calibration: The pH electrode is calibrated using standard buffer solutions.
-
Titration of the Ligand: A solution containing a known amount of the ligand and standard acid is titrated with the standard base. This allows for the determination of the ligand's protonation constants (pKₐ values).
-
Titration of the Metal-Ligand System: A solution containing known amounts of the ligand, metal ion, and standard acid is titrated with the standard base.
-
Data Analysis: The titration data (pH versus volume of added base) are analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand complexes.
Visualization of Concepts
Logical Relationship in Stability Comparison
The following diagram illustrates the logical workflow for comparing the stability of metal complexes of the target ligand with those of alternative ligands.
Caption: Workflow for comparing ligand-metal complex stability.
Experimental Workflow for Potentiometric Titration
This diagram outlines the key steps in the experimental determination of stability constants using potentiometric titration.
Caption: Experimental workflow for potentiometric titration.
References
Cross-Validation of Analytical Methods for Imidazole Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative analysis of imidazole carboxylic acids, which are important intermediates and metabolites in pharmaceutical development. The objective is to offer an objective overview of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by available experimental data. This guide will assist researchers in selecting the most suitable analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for imidazole carboxylic acids is a critical decision that depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following sections provide a detailed comparison of the most commonly employed techniques.
Quantitative Performance Data
The following tables summarize the quantitative performance of various analytical methods for the analysis of imidazole carboxylic acids and related compounds. Due to a lack of direct comparative studies for the same imidazole carboxylic acid analyte across all techniques, data from closely related compounds or general performance characteristics for similar polar analytes are included to provide a comprehensive overview.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Analyte | Linearity (Concentration Range) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Imidazole | 10-100 mg·L⁻¹ | 99.2 - 100% | 0.27% | 0.02 mg·L⁻¹ | - | [1] |
| Nitroimidazole Drugs | 10-60 µg/mL | - | - | 0.143 - 0.223 µg/mL | 0.484 - 0.561 µg/mL | [2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte | Linearity (Concentration Range) | Accuracy (% Bias) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Reference |
| 5-Amino-4-imidazole-carboxamide (AIC) | 2.0 - 500 ng/mL | - | <15% | 2.0 ng/mL | [2][3] |
| 1-methyl-4-imidazoleacetic acid (tele-MIAA) | 22 - 1,111 ng mL⁻¹ | -16.2 to 8.0% | Intra-day: 4.3%, Inter-day: 8.4% | - | [4] |
| 5-Nitroimidazole Drugs | 0.5 - 10 µg/kg | 101 - 107% | Repeatability: 4-12%, Intermediate Precision: 2-9% | 0.36 - 0.54 µg/kg (CCβ) | [5] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Analyte (Imidazole-like compounds) | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Imidazole (IM) | 0.9903 - 0.9992 | 58.84% | 0.71 - 14.83% | 0.0553 - 0.8914 µg/mL | 0.2370 - 1.9373 µg/mL | [6] |
| 4(5)-Methylimidazole (4MEI) | 0.9903 - 0.9992 | - | 0.71 - 14.83% | 0.0553 - 0.8914 µg/mL | 0.2370 - 1.9373 µg/mL | [6] |
Table 4: Capillary Electrophoresis (CE)
| Analyte | Linearity (Concentration Range) | Accuracy (%) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Imidazole | - | 98.4% | - | 0.005% w/w | 0.014% w/w | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the analysis of imidazole carboxylic acids using different analytical techniques and a logical flow for cross-validation.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 2-Ethyl-1H-imidazole-4-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for "2-Ethyl-1H-imidazole-4-carboxylic acid," a heterocyclic compound of interest. While direct inter-laboratory comparison studies for this specific molecule are not publicly available, this document synthesizes information from established analytical practices for the subject compound and structurally related imidazole derivatives. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method for their specific needs, ensuring data integrity and consistency across different laboratory settings.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, typical experimental parameters, and performance characteristics are detailed to facilitate an informed comparison.
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the intended purpose of the analysis, such as routine quality control, stability studies, or impurity profiling. The following table summarizes the key aspects of the three primary analytical techniques for the analysis of "this compound."
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection typically by UV absorbance. | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry for identification and quantification. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Can be quantitative (qNMR). |
| Primary Use | Quantification, purity assessment, and impurity profiling. | Trace-level quantification, impurity identification, and analysis in complex matrices (e.g., biological fluids). | Structural elucidation, confirmation of identity, and quantitative analysis without the need for a specific reference standard for each analyte. |
| Selectivity | Moderate to high, dependent on column chemistry and mobile phase composition. | Very high, based on mass-to-charge ratio and fragmentation patterns. | High, provides unique signals for different protons and carbons in a molecule. |
| Sensitivity | Good (typically µg/mL to ng/mL). | Excellent (typically pg/mL to fg/mL). | Lower compared to MS-based methods for trace analysis. |
| Quantitative Capability | Excellent, requires a reference standard. | Excellent, often uses an isotopically labeled internal standard. | Excellent (qNMR), can be an absolute method. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for each of the discussed analytical techniques, based on methods developed for "this compound" and similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the quantification and purity analysis of "this compound."[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water containing an acid modifier. For UV detection, 0.1% phosphoric acid can be used. For MS compatibility, 0.1% formic acid is recommended.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive and selective quantification of imidazole derivatives in various matrices.[2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A suitable C18 column, such as a Waters Acquity UPLC HSS T3.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive or negative ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions.
-
Sample Preparation: Dependent on the matrix. For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary. For environmental samples, filtration and direct injection may be possible.[2]
Quantitative NMR (qNMR) Protocol
qNMR can be used for the accurate determination of the concentration of "this compound" without a specific reference standard of the analyte.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters, ensuring a long relaxation delay (D1) to allow for full relaxation of all protons.
-
The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of the integrals.
-
Method Validation and Inter-Laboratory Considerations
While a formal inter-laboratory comparison for this specific compound is not available, the principles of method validation and transfer are critical for ensuring consistency. Key validation parameters that should be assessed for any analytical method include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For inter-laboratory comparability, it is crucial to have a well-documented and validated analytical method. Factors that can contribute to inter-laboratory variability include differences in instrumentation, reagents, analyst training, and environmental conditions.[4] A robust method with clear system suitability criteria is essential to minimize such variability.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of "this compound," from sample receipt to final data reporting. This logical flow is applicable to all the discussed analytical techniques, with specific steps being more or less critical depending on the chosen method.
Caption: General workflow for the analysis of a pharmaceutical compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Hypothetical Comparative Docking Study of 2-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives as VEGFR2 Kinase Inhibitors
For research and drug development professionals, this guide provides a comparative analysis of a hypothetical series of 2-Ethyl-1H-imidazole-4-carboxylic acid derivatives and their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy.
This document outlines a simulated molecular docking study to investigate the binding affinities and interaction patterns of designed derivatives with the VEGFR2 kinase domain. The objective of this hypothetical study is to illustrate a rational approach to lead optimization by exploring the structure-activity relationships (SAR) of a novel compound series.
Introduction to VEGFR2 and the Role of Imidazole Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3] In cancer, the upregulation of the VEGF/VEGFR2 signaling pathway is a critical step in tumor growth and metastasis, making VEGFR2 a prime target for anti-cancer drug development.[1][2] Inhibition of VEGFR2 can block the downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in endothelial cell proliferation, migration, and survival.[1][2][4][5]
Imidazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, known for their diverse biological activities.[6][7] Notably, imidazole-based compounds have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases like EGFR and VEGFR.[8][9][10][11] The unique electronic and structural properties of the imidazole ring allow it to form key interactions within the ATP-binding pocket of kinases.[11]
This hypothetical study explores derivatives of "this compound" as a novel scaffold for VEGFR2 inhibition.
Hypothetical Derivatives of this compound
For this comparative docking study, a series of five hypothetical derivatives (EICD-1 to EICD-5) were designed based on the lead structure, this compound. The modifications are focused on the carboxylic acid group and the ethyl group at position 2, aiming to explore interactions with key residues in the VEGFR2 active site.
Table 1: Structures of Hypothetical this compound Derivatives
| Compound ID | Structure | R1-Group | R2-Group |
| EICD-1 (Lead) | ![]() | -CH2CH3 | -COOH |
| EICD-2 | ![]() | -CH2CH3 | -CONH2 |
| EICD-3 | ![]() | -CH2CH3 | -CONH-phenyl |
| EICD-4 | ![]() | -CH2-phenyl | -COOH |
| EICD-5 | ![]() | -CH2-phenyl | -CONH-phenyl |
Experimental Protocols: Molecular Docking Simulation
The following outlines the hypothetical protocol for the molecular docking study.
1. Software and Hardware:
-
Docking Software: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio
-
Hardware: High-performance computing cluster
2. Protein Preparation:
-
The crystal structure of the VEGFR2 kinase domain in complex with a known inhibitor (e.g., PDB ID: 4ASD) was obtained from the Protein Data Bank.
-
The protein was prepared by removing water molecules and the co-crystallized ligand.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein atoms.
3. Ligand Preparation:
-
The 2D structures of the lead compound and its derivatives were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were computed for each ligand.
4. Grid Generation and Docking:
-
A grid box was defined to encompass the ATP-binding site of VEGFR2, centered on the position of the co-crystallized ligand.
-
The docking simulations were performed using AutoDock Vina with default parameters. The exhaustiveness was set to 20 to ensure a thorough search of the conformational space.
5. Analysis of Results:
-
The docking results were analyzed based on the binding affinity (kcal/mol) and the predicted binding poses.
-
The interactions between the ligands and the protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking, were visualized and analyzed.
Results: Comparative Docking Analysis
The simulated docking study yielded the following hypothetical binding affinities and key interactions for the designed derivatives.
Table 2: Simulated Docking Scores and Key Interactions of EICD Derivatives with VEGFR2
| Compound ID | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic/Other Interactions |
| EICD-1 | -6.8 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| EICD-2 | -7.2 | Cys919, Asp1046, Glu885 | Val848, Ala866, Leu1035 |
| EICD-3 | -8.5 | Cys919, Asp1046 | Val848, Ala866, Leu1035, Phe1047 |
| EICD-4 | -7.9 | Cys919, Asp1046 | Val848, Ala866, Leu1035, Phe918 |
| EICD-5 | -9.3 | Cys919, Asp1046 | Val848, Ala866, Leu1035, Phe918, Phe1047 |
Interpretation of Hypothetical Results:
-
EICD-1 (Lead): The lead compound shows moderate binding affinity, with the carboxylic acid group forming hydrogen bonds with the hinge region residue Cys919 and the DFG-motif residue Asp1046.
-
EICD-2: Conversion of the carboxylic acid to a primary amide results in a slight improvement in binding affinity, potentially due to an additional hydrogen bond with Glu885.
-
EICD-3: The addition of a phenyl ring to the amide group significantly improves the binding affinity. This is attributed to favorable hydrophobic and pi-stacking interactions with Phe1047 in the hydrophobic pocket.
-
EICD-4: Replacing the ethyl group with a benzyl group also enhances binding, likely due to hydrophobic interactions with residues in the vicinity of the ethyl-binding pocket, such as Phe918.
-
EICD-5: The combination of both modifications in EICD-5 results in the highest predicted binding affinity. The benzyl group and the phenylamide group are hypothesized to occupy two distinct hydrophobic regions of the active site, leading to a synergistic improvement in binding.
Visualizations
Below are diagrams illustrating the hypothetical experimental workflow and the targeted signaling pathway.
Caption: Hypothetical workflow for the comparative molecular docking study.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Conclusion
This hypothetical comparative docking study of this compound derivatives demonstrates a rational approach to inhibitor design. The simulated results suggest that modifying the lead structure to include a phenylamide at the 4-position and a benzyl group at the 2-position could significantly enhance the binding affinity for the VEGFR2 kinase domain. These hypothetical findings provide a basis for the synthesis and in vitro evaluation of these and similar derivatives as potential anti-angiogenic agents. Future work would involve experimental validation of these computational predictions.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Ethyl-1H-imidazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS No. 84255-21-0).
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to available safety data, the health hazards of this compound have not been fully investigated, and it should be handled with care, assuming it may be an irritant and potentially harmful if ingested or inhaled[1].
Personal Protective Equipment (PPE): When handling this chemical, all personnel must wear the following protective gear:
-
Safety goggles
-
Chemical-resistant gloves
-
Protective clothing
-
Chemical-resistant boots[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Spill Management and Cleanup
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Response Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.
-
Wear Appropriate PPE: Before addressing the spill, responders must be equipped with an appropriate respirator, impervious boots, and heavy rubber gloves[1].
-
Containment and Cleanup:
-
For solid material, carefully scoop it into a designated, appropriate container.
-
For liquid spills, absorb the material with an inert substance before placing it into a suitable container[1].
-
-
Decontaminate: After the material has been collected, thoroughly wash the spill area[1].
-
Properly Label Waste: The container with the collected waste must be sealed and clearly labeled for disposal.
Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is the responsibility of the chemical waste generator to properly classify and dispose of the waste[2][3].
Step-by-Step Disposal Guidance:
-
Waste Classification: Determine if the this compound waste is classified as hazardous. Guidelines from the U.S. Environmental Protection Agency (EPA), such as those found in 40 CFR 261.3, should be consulted[2][3].
-
Consult Regulations: Review all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and to understand specific disposal requirements in your jurisdiction[2][3].
-
Package for Disposal: Place the waste material in a suitable, sealed, and properly labeled container.
-
Engage a Licensed Waste Disposal Facility: Arrange for the collection and disposal of the chemical waste through an approved and licensed hazardous waste disposal plant[2][4][5]. Do not mix with other waste unless explicitly permitted by the disposal facility.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Not fully investigated; may be an irritant.[1] | Matrix Scientific SDS |
| U.S. EPA Waste Classification Guideline | 40 CFR 261.3[2][3] | AK Scientific, Inc. SDS |
| Disposal Route | Approved waste disposal plant.[2][4][5] | Various SDS |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases.[1] | Matrix Scientific SDS |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling 2-Ethyl-1H-imidazole-4-carboxylic acid
Essential guidance for the safe handling and disposal of 2-Ethyl-1H-imidazole-4-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on safety data sheets for structurally similar imidazole carboxylic acids and serves as a comprehensive safety resource.
Immediate Safety and Handling Protocols
When working with this compound, it is crucial to operate in a well-ventilated area to minimize inhalation exposure.[1][2] The formation of dust and aerosols should be actively avoided.[1][2] In the event of a spill, ensure the area is evacuated and ventilated. For cleanup, use spark-proof tools and explosion-proof equipment.[1][2] Spilled material should be collected and placed in suitable, closed containers for disposal.[1][2]
Core Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and dust particles.[1][2]
-
Skin Protection:
-
Gloves: Handle the chemical with impervious gloves that have been inspected for integrity before use. The specific glove material should be chosen based on the solvent used and breakthrough time. After handling, wash and dry hands thoroughly.[1]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[1][2] A lab coat or other protective suit is essential.
-
-
Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[1][2][3]
Hazard Summary and PPE Specifications
The following table summarizes the potential hazards associated with handling imidazole carboxylic acid derivatives and the corresponding recommended personal protective equipment.
| Hazard Category | Potential Risks | Recommended PPE |
| Skin Contact | Causes skin irritation.[4] May cause an allergic skin reaction. | Impervious gloves (material to be determined by solvent compatibility), lab coat, and protective clothing. |
| Eye Contact | Causes serious eye irritation or damage.[4] | Tightly fitting safety goggles with side-shields. A face shield may be necessary for splash hazards. |
| Inhalation | May cause respiratory irritation.[4] Avoid breathing dust, fumes, gas, mist, or vapors.[5] | Work in a well-ventilated area or under a chemical fume hood. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[3] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Workflow for Safe Handling
The logical flow for ensuring safety when handling this compound is depicted in the diagram below. This workflow emphasizes a proactive approach to hazard assessment and PPE selection.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Chemical Waste: The material can be disposed of by transferring it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





